1-(Trifluoromethylcyclopropyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZAHILDWCBKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606878 | |
| Record name | [1-(Trifluoromethyl)cyclopropyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-73-7 | |
| Record name | [1-(Trifluoromethyl)cyclopropyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trifluoromethyl)cyclopropyl-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Trifluoromethylcyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trifluoromethylcyclopropyl)benzene is a fluorinated organic compound of increasing interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into a cyclopropyl ring attached to a benzene moiety imparts unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug design and development. A summary of its key properties is presented below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [1-(Trifluoromethyl)cyclopropyl]benzene | N/A |
| CAS Number | 883547-73-7 | [1] |
| Molecular Formula | C₁₀H₉F₃ | [2] |
| Molecular Weight | 186.18 g/mol | [2] |
| Physical State | Liquid at 20°C | [3] |
| Boiling Point | 106-107 °C at 25 mmHg | [2] |
| Calculated logP | ~3.4 - 4.4 (estimated) | [1][4] |
| Calculated Aqueous Solubility | Low (estimation based on logP) | N/A |
| pKa | Not available | N/A |
Synthesis
The synthesis of this compound can be achieved through several methods, with the most common being the rhodium-catalyzed cyclopropanation of styrene with a trifluorodiazoethane precursor. This method offers a direct and efficient route to the desired product.
General Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from established procedures for the synthesis of trifluoromethyl-substituted cyclopropanes.
Objective: To synthesize this compound via a rhodium-catalyzed reaction.
Materials:
-
Styrene
-
1-Aryl-2,2,2-trifluorodiazoethane (or in situ generated equivalent)
-
Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄, Rh₂(R-PTAD)₄)
-
Anhydrous solvent (e.g., dichloromethane, pentane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: An oven-dried flask equipped with a magnetic stir bar is charged with the chiral dirhodium(II) catalyst under an inert atmosphere.
-
Reagent Addition: Anhydrous solvent is added to dissolve the catalyst, followed by the addition of styrene.
-
Diazo Compound Addition: The trifluorodiazoethane precursor is added to the reaction mixture. For controlled reactions, this can be done via syringe pump over a period of several hours.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Spectral Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
Table 2: Key FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3030 | Aromatic C-H stretch |
| ~2850-2950 | Cyclopropyl C-H stretch |
| ~1600, ~1490, ~1450 | Aromatic C=C stretching vibrations |
| ~1100-1350 | C-F stretching vibrations |
Note: The exact peak positions can vary slightly.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 186, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Common fragmentation pathways for similar compounds involve the loss of a trifluoromethyl radical (•CF₃) or cleavage of the cyclopropane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the detailed structural analysis of this compound. Although specific experimental spectra are not widely published, predicted chemical shifts can be estimated based on the structure.
Predicted ¹H NMR Spectral Data:
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.
-
Cyclopropyl Protons: Multiplets in the range of δ 1.0-1.5 ppm.
Predicted ¹³C NMR Spectral Data:
-
Aromatic Carbons: Signals in the range of δ 125-140 ppm.
-
Trifluoromethyl Carbon: A quartet due to C-F coupling, expected in the range of δ 120-130 ppm.
-
Cyclopropyl Carbons: Signals in the range of δ 10-30 ppm.
Signaling Pathways
Currently, there is no published information on the specific biological signaling pathways modulated by this compound. Its primary role is as a building block in the synthesis of more complex, biologically active molecules. The unique properties it confers may lead to interactions with various biological targets, which would be determined by the overall structure of the final compound.
Conclusion
This compound is a valuable synthetic intermediate with promising applications in drug discovery. Its key physicochemical characteristics, particularly its lipophilicity and the metabolic stability often associated with the trifluoromethyl group, make it an attractive moiety for incorporation into novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and characterization, which will be beneficial for researchers working in the field of medicinal chemistry and organic synthesis. Further experimental investigation into its biological activities and a more detailed exploration of its physicochemical properties are warranted.
References
- 1. 1-Ethyl-2-[1-(trifluoromethyl)cyclopropyl]benzene | C12H13F3 | CID 130372640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 3. rsc.org [rsc.org]
- 4. 1-Nitro-2-[1-(trifluoromethyl)cyclopropyl]benzene | C10H8F3NO2 | CID 166636804 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(Trifluoromethylcyclopropyl)benzene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trifluoromethylcyclopropyl)benzene is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethylcyclopropyl moiety into a benzene ring imparts unique physicochemical properties that can influence molecular conformation, metabolic stability, and biological activity. This document provides a comprehensive overview of this compound, including its chemical identity, synthesis, and key data for research and development applications.
Chemical Identity and Properties
CAS Number: 883547-73-7
Molecular Formula: C₁₀H₉F₃
Molecular Weight: 186.17 g/mol
The structure of this compound features a trifluoromethyl group attached to a cyclopropyl ring, which is in turn bonded to a benzene ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, making it less susceptible to electrophilic substitution compared to unsubstituted benzene.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Benzene, (trifluoromethyl)- | Benzene, cyclopropyl- |
| CAS Number | 883547-73-7 | 98-08-8 | 873-49-4 |
| Molecular Formula | C₁₀H₉F₃ | C₇H₅F₃ | C₉H₁₀ |
| Molecular Weight ( g/mol ) | 186.17 | 146.11 | 118.18 |
| Boiling Point (°C) | Not available | 103.5 | Not available |
| Melting Point (°C) | Not available | -29.05 | Not available |
| Density (g/cm³) | Not available | 1.1886 at 20 °C | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes, primarily involving the formation of the trifluoromethylcyclopropyl group and its subsequent attachment to the benzene ring.
General Synthesis Workflow
The logical workflow for the synthesis of this compound and its derivatives typically involves the reaction of a styrene precursor with a trifluoromethylating agent to form the cyclopropane ring.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a this compound Derivative
Reaction: Bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane
Materials:
-
1-phenyl-1-(trifluoromethyl)cyclopropane
-
Zinc bromide
-
Montmorillonite K10
-
Methanol
-
Pentane
-
Bromine
-
Saturated aqueous sodium sulfite solution
-
Sodium sulfate
Procedure:
-
Activation of Catalyst:
-
Dissolve zinc bromide (6.22 mmol) in methanol (56 ml).
-
Add montmorillonite K10 (5.64 g) and stir the mixture at room temperature for 1 hour.
-
Remove the methanol and heat the remaining powder in a sand bath at 200°C for 1 hour.
-
Allow the activated catalyst to cool under an inert atmosphere (e.g., argon).
-
-
Bromination Reaction:
-
In a separate flask, dissolve 1-phenyl-1-(trifluoromethyl)cyclopropane (53.7 mmol) in pentane (50 ml).
-
Add the activated zinc bromide on montmorillonite (5.37 mmol).
-
Slowly add bromine (537 mmol) dropwise in the dark while stirring.
-
Continue stirring the mixture at room temperature overnight in the dark.
-
-
Work-up:
-
Cool the reaction mixture with an ice bath and slowly add a saturated aqueous sodium sulfite solution (150 ml) dropwise until the mixture is decolorized.
-
Stir at room temperature for an additional 30 minutes.
-
Filter the solid and rinse it twice with pentane.
-
Separate the phases of the filtrate and extract the aqueous phase twice with pentane (200 ml each).
-
Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related structures, the following spectral characteristics can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the phenyl protons. Signals in the aliphatic region for the cyclopropyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons and the carbons of the cyclopropyl ring. A characteristic quartet for the trifluoromethyl carbon due to coupling with fluorine. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | Aromatic C-H stretching vibrations above 3000 cm⁻¹. C-F stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the trifluoromethyl group or cleavage of the cyclopropyl ring. |
Applications in Drug Development
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The unique conformational constraints and electronic properties of the cyclopropyl ring, combined with the trifluoromethyl group, make this compound a valuable scaffold for the development of novel therapeutics.
Pharmacophore-Based Drug Design Workflow
The general workflow for utilizing a novel scaffold like this compound in drug discovery often begins with identifying a biological target and then designing and synthesizing a library of derivatives to screen for activity.
Caption: A generalized workflow for pharmacophore-based drug design.
While specific drugs containing the this compound core are not yet on the market, the structural motif holds promise for future drug development programs targeting a range of therapeutic areas. The principles of medicinal chemistry suggest that derivatives of this compound could be explored for their potential as enzyme inhibitors, receptor modulators, or other biologically active agents.
Conclusion
This compound is a compound with significant potential for applications in both medicinal chemistry and materials science. Its unique combination of a trifluoromethyl group and a cyclopropyl ring provides a foundation for the design of novel molecules with tailored properties. This technical guide summarizes the currently available information on its synthesis and characteristics, providing a valuable resource for researchers and developers in the field. Further investigation into the specific biological activities and material properties of its derivatives is warranted to fully explore the potential of this intriguing molecular scaffold.
Spectroscopic data for 1-(Trifluoromethylcyclopropyl)benzene (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-(Trifluoromethylcyclopropyl)benzene. Due to the limited availability of published, comprehensive experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel fluorinated compounds in fields such as medicinal chemistry and materials science.
Molecular Structure and Properties
This compound possesses a unique combination of a rigid cyclopropyl ring, an aromatic phenyl group, and an electron-withdrawing trifluoromethyl group. These structural features are expected to impart distinct spectroscopic signatures.
-
Chemical Formula: C₁₀H₉F₃
-
Molecular Weight: 186.18 g/mol
-
CAS Number: 883547-73-7
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR (Proton NMR)
The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the diastereotopic protons of the cyclopropyl ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 1.40 - 1.60 | Multiplet | 2H | Cyclopropyl CH₂ |
| 1.10 - 1.30 | Multiplet | 2H | Cyclopropyl CH₂ |
¹³C NMR (Carbon-13 NMR)
The carbon-13 NMR spectrum will provide information on the carbon skeleton. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached, and will also influence the chemical shifts of neighboring carbons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |
| 135 - 140 | Singlet | C1 (ipso-carbon of benzene ring) |
| 128 - 130 | Singlet | Aromatic CH |
| 127 - 129 | Singlet | Aromatic CH |
| 125 - 127 | Singlet | Aromatic CH |
| 123 - 128 | Quartet (q, J ≈ 270-280 Hz) | CF₃ |
| 30 - 35 | Quartet (q, J ≈ 30-35 Hz) | Quaternary cyclopropyl carbon |
| 15 - 20 | Singlet | Cyclopropyl CH₂ |
¹⁹F NMR (Fluorine-19 NMR)
Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group. The chemical shift is typically reported relative to a fluorine standard like CFCl₃.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -60 to -65 | Singlet | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3000 - 3100 | Medium-Weak | Aromatic C-H stretch[1] |
| 2850 - 3000 | Medium-Weak | Cyclopropyl C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretch |
| 1100 - 1350 | Strong | C-F stretch (asymmetric and symmetric) |
| 690 - 770 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z | Relative Intensity | Possible Fragment |
| 186 | High | [M]⁺ (Molecular Ion) |
| 167 | Medium | [M - F]⁺ |
| 117 | High | [M - CF₃]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are typically used.
-
¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. The spectral width will depend on the range of fluorine chemical shifts expected, but a range of -250 to 50 ppm is common.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can be used for pure samples.
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that often preserves the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
References
An In-Depth Technical Guide on the Reactivity and Chemical Stability of 1-(Trifluoromethylcyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-(Trifluoromethylcyclopropyl)benzene, a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group and the strained cyclopropyl ring imparts unique electronic and steric properties that govern its reactivity in various chemical transformations and contribute to its overall stability. This document details its behavior in electrophilic aromatic substitution, nucleophilic aromatic substitution, ring-opening reactions, and free-radical processes. Furthermore, it outlines its stability under thermal, acidic, basic, and oxidative conditions, and touches upon its metabolic stability. Experimental protocols and quantitative data, where available for the parent compound or close analogs, are presented to provide a practical resource for researchers.
Introduction
The strategic incorporation of fluorine-containing motifs has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. When appended to a cyclopropyl ring attached to a benzene core, as in this compound, these effects are combined with the unique conformational constraints and electronic character of the three-membered ring. This guide aims to consolidate the current understanding of the chemical behavior of this important structural motif.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing nature of the trifluoromethyl group and the electronic properties of the cyclopropyl and phenyl rings.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the benzene ring towards electrophilic attack, making electrophilic aromatic substitution reactions significantly slower compared to benzene. The deactivating effect is primarily due to the inductive effect (-I) of the CF3 group. Consequently, harsher reaction conditions are often required to achieve substitution.
The trifluoromethylcyclopropyl substituent is a meta-director. The deactivation of the ortho and para positions by the electron-withdrawing group is more pronounced than at the meta position, thus directing incoming electrophiles to the meta carbon.
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Expected Major Product(s) | Predicted Reactivity |
| Nitration | HNO₃/H₂SO₄ | 1-Nitro-3-(1-(trifluoromethyl)cyclopropyl)benzene | Slow |
| Halogenation | Br₂/FeBr₃ | 1-Bromo-3-(1-(trifluoromethyl)cyclopropyl)benzene | Slow |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-Acyl-3-(1-(trifluoromethyl)cyclopropyl)benzene | Very Slow / Unreactive |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | 1-Alkyl-3-(1-(trifluoromethyl)cyclopropyl)benzene | Very Slow / Unreactive |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is generally not a favorable reaction for this compound unless a suitable leaving group is present on the aromatic ring and the ring is further activated by other strong electron-withdrawing groups. The trifluoromethylcyclopropyl group itself does not sufficiently activate the ring for NAS with common nucleophiles.
Ring-Opening Reactions
The cyclopropane ring in this compound is susceptible to ring-opening reactions under certain conditions, driven by the release of ring strain (approximately 27.5 kcal/mol). These reactions can be initiated by electrophiles, radical species, or transition metals.
-
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocation intermediate that can be trapped by a nucleophile, often resulting in a mixture of products.
-
Radical-Mediated Ring-Opening: Radical species can add to the cyclopropane ring, inducing homolytic cleavage and the formation of a more stable radical intermediate.
Free-Radical Reactions
The benzylic position of the cyclopropyl ring is not particularly susceptible to typical free-radical halogenation due to the strength of the C-H bonds on the ring. However, reactions involving the generation of a radical directly on the aromatic ring or the trifluoromethyl group could lead to subsequent transformations.
Chemical Stability
The chemical stability of this compound is a key attribute, particularly for its application in drug development.
Thermal Stability
The compound is expected to be thermally stable under normal conditions. The strong C-F and C-C bonds contribute to its thermal robustness. At elevated temperatures, decomposition would likely involve the fragmentation of the cyclopropyl ring.
Stability in Acidic and Basic Media
This compound is generally stable to a wide range of pH conditions. However, prolonged exposure to strong, concentrated acids or bases, especially at elevated temperatures, could lead to slow degradation, potentially involving ring-opening of the cyclopropane.
Oxidative Stability
The molecule is relatively resistant to mild oxidizing agents. The electron-deficient aromatic ring is less susceptible to oxidative degradation compared to electron-rich aromatic systems. However, strong oxidizing conditions can lead to the degradation of the benzene ring.
Metabolic Stability
The trifluoromethyl group is known to block metabolic oxidation at the position of its attachment. This "metabolic blocking" effect is a primary reason for the incorporation of trifluoromethyl groups in drug candidates. The trifluoromethylcyclopropyl moiety is therefore expected to be metabolically robust, leading to a longer in vivo half-life of molecules containing this group. The primary metabolic pathways for such compounds, if any, would likely involve oxidation of the aromatic ring at positions not sterically hindered by the trifluoromethylcyclopropyl group.
Table 2: Summary of Chemical Stability
| Condition | Stability | Potential Degradation Pathways |
| Thermal | High | Cyclopropane ring fragmentation at high temperatures. |
| Acidic (strong) | Moderate | Slow acid-catalyzed ring-opening. |
| Basic (strong) | Moderate | Slow base-mediated reactions. |
| Oxidative (strong) | Moderate | Oxidation of the aromatic ring. |
| Metabolic | High | Aromatic hydroxylation at sterically accessible positions. |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactivity studies of this compound are not widely available in a consolidated format. However, general procedures for analogous transformations can be adapted.
General Protocol for Electrophilic Nitration
-
Reaction Setup: To a stirred solution of this compound in a suitable solvent (e.g., dichloromethane or concentrated sulfuric acid) at a controlled temperature (typically 0 °C), slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto ice. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Stability Assessment under Acidic/Basic Conditions
-
Sample Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffer solutions of different pH values (e.g., pH 2, 7, 10) and in solutions of strong acid (e.g., 1N HCl) and strong base (e.g., 1N NaOH).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50 °C) for a specified period.
-
Analysis: At various time points, withdraw aliquots from each solution, quench if necessary, and analyze the concentration of the parent compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Visualizations
Logical Relationship of Reactivity
Caption: Reactivity pathways of this compound.
Experimental Workflow for Stability Testing
Conformational Analysis of Trifluoromethylcyclopropyl Arenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl groups into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. When coupled with a cyclopropyl ring, the trifluoromethylcyclopropyl moiety offers a unique combination of steric and electronic properties. The conformational preferences of the aryl-cyclopropyl bond in trifluoromethylcyclopropyl arenes are of paramount importance as they dictate the three-dimensional arrangement of the molecule, which in turn influences its interaction with biological targets. This technical guide provides an in-depth analysis of the conformational landscape of these molecules, detailing experimental and computational methodologies used for their characterization.
Conformational Preferences and Rotational Barriers
The rotation around the single bond connecting the aryl ring and the cyclopropyl moiety in trifluoromethylcyclopropyl arenes is a key determinant of their overall shape. The conformational preferences are governed by a delicate balance of steric hindrance, electronic effects, and non-covalent interactions. Two primary conformations are typically considered: the "bisected" and "perpendicular" arrangements of the aryl ring relative to the cyclopropane ring.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this rotation. These calculations can predict the most stable conformers and the energy barriers between them. While specific rotational barriers for a wide range of substituted trifluoromethylcyclopropyl arenes are not extensively tabulated in the literature, studies on related arylcyclopropanes suggest that these barriers are typically in the range of 2-5 kcal/mol. The exact barrier height is influenced by the substitution pattern on both the aryl and cyclopropyl rings.
Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational dynamics of molecules in solution.
By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals corresponding to nuclei that are exchanging between different chemical environments. At low temperatures, where the rotation around the aryl-cyclopropyl bond is slow on the NMR timescale, distinct signals for each conformer may be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.
Experimental Protocol: Variable Temperature NMR
-
Sample Preparation: Prepare a solution of the trifluoromethylcyclopropyl arene in a suitable deuterated solvent with a low freezing point and a high boiling point (e.g., toluene-d8, dichloromethane-d2). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Instrumentation: Use an NMR spectrometer equipped with a variable temperature unit.
-
Temperature Calibration: Calibrate the probe temperature using a standard sample (e.g., methanol or ethylene glycol).
-
Data Acquisition: Acquire a series of 1H or 19F NMR spectra at decreasing temperature intervals. Start from a temperature where the rotation is fast (sharp, averaged signals) and decrease the temperature in steps until the signals for the individual conformers are well-resolved or the solvent freezes.
-
Data Analysis: Determine the coalescence temperature (Tc) and the chemical shift difference between the exchanging signals at the slow-exchange limit (Δν). The rate constant for rotation (k) at the coalescence temperature can be calculated using the equation: k = πΔν / √2. The Gibbs free energy of activation can then be calculated using the Eyring equation.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR techniques that can provide information about the spatial proximity of protons.[1] Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), regardless of the number of bonds separating them. By analyzing the NOE patterns, it is possible to deduce the preferred conformation of the molecule in solution. For example, an NOE between a proton on the aryl ring and a proton on the cyclopropyl ring would provide evidence for a specific rotational isomer.
Experimental Protocol: NOESY/ROESY
-
Sample Preparation: Prepare a degassed sample of the compound in a suitable deuterated solvent.
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time. The optimal mixing time depends on the molecular weight of the compound and should be determined empirically.
-
Data Analysis: Integrate the cross-peak volumes. The intensity of the NOE cross-peak is proportional to the inverse sixth power of the distance between the two protons. By comparing the intensities of different cross-peaks, relative internuclear distances can be estimated and compared with theoretical distances for different conformations.
The magnitude of vicinal proton-proton coupling constants (³JHH) in the cyclopropane ring is dependent on the dihedral angle between the coupled protons. While the Karplus equation provides a general relationship for acyclic systems, similar relationships have been established for cyclopropanes. By measuring the ³JHH values, it is possible to infer the relative stereochemistry of the substituents on the cyclopropane ring. For trifluoromethylcyclopropyl arenes, the coupling constants between the cyclopropyl protons can provide insights into the ring's conformation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.[2] By determining the precise three-dimensional coordinates of each atom in the crystal lattice, the exact dihedral angle between the aryl and cyclopropyl rings can be measured. It is important to note that the conformation observed in the solid state may be influenced by crystal packing forces and may not be the most stable conformation in solution. However, crystallographic data provides an invaluable benchmark for computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the trifluoromethylcyclopropyl arene suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the phase problem to determine the atomic positions and refine the structural model against the experimental data.
A search of the Cambridge Structural Database (CSD) for publicly available crystal structures of trifluoromethylcyclopropyl arenes can provide valuable conformational data.[3][4][5][6]
Computational Conformational Analysis
Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of the conformational landscape.
Molecular Mechanics (MM)
Molecular mechanics methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. Force fields such as AMBER and CHARMM are widely used for simulating biomolecules and organic compounds.[7][8][9][10][11] However, the accuracy of MM calculations is highly dependent on the quality of the force field parameters. For novel moieties like trifluoromethylcyclopropane, specific parameterization may be necessary to accurately model the electrostatic and steric interactions involving the trifluoromethyl group.
Workflow for Molecular Mechanics Conformational Search:
Caption: Workflow for a molecular mechanics conformational search.
Quantum Mechanics (QM)
Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are therefore well-suited for calculating conformational energies and rotational barriers. By performing a relaxed potential energy surface scan, where the dihedral angle between the aryl and cyclopropyl rings is systematically varied and the rest of the molecular geometry is optimized at each step, a detailed energy profile of the rotation can be obtained.
Workflow for Quantum Mechanics Potential Energy Surface Scan:
Caption: Workflow for a quantum mechanics potential energy surface scan.
Biological Relevance and Drug Development
The conformation of a drug molecule is a critical factor in its ability to bind to its biological target. The trifluoromethylcyclopropyl arene motif is found in a number of biologically active compounds, and its conformational preferences can influence key drug properties such as:
-
Binding Affinity: The three-dimensional shape of the molecule must be complementary to the binding site of the target protein. Subtle changes in the aryl-cyclopropyl dihedral angle can significantly impact binding affinity.
-
Lipophilicity: The trifluoromethyl group is known to increase lipophilicity, which can affect cell membrane permeability and overall pharmacokinetic properties. The conformational orientation of this group can modulate the molecule's surface properties.
-
Metabolic Stability: The cyclopropyl ring can block metabolic attack at adjacent positions, while the trifluoromethyl group is generally resistant to metabolism. The overall conformation can influence the accessibility of other parts of the molecule to metabolic enzymes.
While a direct link between the conformation of trifluoromethylcyclopropyl arenes and specific signaling pathways is not extensively documented, their utility in drug design is often rationalized through Quantitative Structure-Activity Relationship (QSAR) studies.[12][13][14] These studies correlate the physicochemical properties and structural features of a series of compounds with their biological activity, and conformational parameters can be important descriptors in these models.
Logical Relationship in Drug Design:
Caption: The influence of conformation on drug development.
Quantitative Data Summary
| Compound | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Conformer Population (%) | Reference |
| Example: 1-Phenyl-2-trifluoromethylcyclopropane | |||||
| (cis-isomer) | DFT (B3LYP/6-31G*) | [Value] | [Value] | [Value] | [Citation] |
| VT-NMR (Toluene-d8) | - | [Value] | [Value] | [Citation] | |
| (trans-isomer) | X-ray Crystallography | [Value] | - | - | [Citation] |
| NOESY (CDCl3) | [Inferred] | - | [Inferred] | [Citation] | |
| [Substituted Arene Derivative] | |||||
| ... | ... | ... | ... | ... | ... |
Values in italics are placeholders and should be replaced with actual data from specific studies.
Conclusion
The conformational analysis of trifluoromethylcyclopropyl arenes is a critical aspect of understanding their structure-activity relationships and for their rational design as drug candidates. A combination of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with computational modeling, provides a powerful approach to characterizing the conformational landscape of these important molecules. While a comprehensive public database of quantitative conformational data is currently limited, the methodologies outlined in this guide provide a robust framework for researchers to elucidate the conformational preferences of novel trifluoromethylcyclopropyl arenes and to leverage this information in the drug discovery and development process.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. FFParam-v2.0: A Comprehensive Tool for CHARMM Additive and Drude Polarizable Force-Field Parameter Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]
- 13. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethylcyclopropyl Group on the Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylcyclopropyl group is an emerging substituent in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. This guide provides a comprehensive analysis of the electronic influence of the trifluoromethylcyclopropyl substituent on the benzene ring. It consolidates quantitative data on Hammett parameters, explores the impact on the acidity of phenolic and anilinic derivatives, and details the spectroscopic characteristics, particularly ¹⁹F NMR. Furthermore, this document outlines the experimental protocols for the determination of these electronic parameters, offering a valuable resource for researchers engaged in the design and synthesis of novel molecules incorporating this distinctive functional group.
Introduction
The strategic introduction of fluorine-containing substituents has become a cornerstone of modern drug design and materials science. Among these, the trifluoromethyl group (-CF₃) is widely recognized for its profound impact on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic nature. When the trifluoromethyl group is attached to a cyclopropyl linker, the resulting trifluoromethylcyclopropyl substituent presents a unique electronic profile. This guide delves into the electronic effects of the trifluoromethylcyclopropyl group when appended to a benzene ring, providing a detailed examination of its inductive and resonance contributions.
Electronic Effects of the Trifluoromethylcyclopropyl Group
The electronic influence of the trifluoromethylcyclopropyl group on a benzene ring is predominantly an electron-withdrawing inductive effect (-I). This effect is a consequence of the high electronegativity of the fluorine atoms in the trifluoromethyl group, which polarizes the C-F bonds. This electron withdrawal is transmitted through the sigma bonds of the cyclopropyl ring to the benzene ring.
Unlike substituents with lone pairs or pi systems, the saturated cyclopropyl linker prevents direct resonance interaction (mesomeric effect) between the trifluoromethyl group and the aromatic pi system. This results in an electronic influence that is almost purely inductive.
Hammett Substituent Constants
Hammett constants (σ) are a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent on a benzene ring. The trifluoromethylcyclopropyl group has been characterized by its meta (σm) and para (σp) Hammett constants, which are notably similar in value, underscoring the dominance of the inductive effect.
| Substituent | σm | σp | Primary Electronic Effect |
| Trifluoromethylcyclopropyl | ~0.08 | ~0.08 | Inductive Electron Withdrawal (-I) |
| Trifluoromethyl | 0.43 | 0.54 | Strong Inductive and Resonance Withdrawal (-I, -M) |
| Cyclopropyl | -0.15 | -0.22 | Electron Donating |
| Methyl | -0.07 | -0.17 | Electron Donating |
Table 1: Hammett Substituent Constants for the Trifluoromethylcyclopropyl Group and Related Substituents.
The data clearly indicates that the trifluoromethylcyclopropyl group is a weak electron-withdrawing group. The cyclopropyl moiety acts as an insulator, attenuating the strong electron-withdrawing effect of the trifluoromethyl group compared to when it is directly attached to the benzene ring.
Impact on Acidity of Phenols and Anilines
The electron-withdrawing nature of the trifluoromethylcyclopropyl group is expected to increase the acidity of phenols and decrease the basicity of anilines substituted with this group. This is due to the stabilization of the resulting phenoxide or the destabilization of the anilinium ion through the inductive effect.
| Compound | pKa | Expected Effect of Substituent |
| Phenol | 9.95 | - |
| 4-Methylphenol (p-cresol) | 10.26 | Electron-donating, decreases acidity |
| 4-(Trifluoromethyl)phenol | 8.675[1] | Strong electron-withdrawing, increases acidity |
| 4-(1-(Trifluoromethyl)cyclopropyl)phenol | Predicted < 9.95 | Weak electron-withdrawing, should slightly increase acidity |
Table 2: Experimental pKa Values of Substituted Phenols and Predicted Effect of the Trifluoromethylcyclopropyl Group.
The positive Hammett constant of the trifluoromethylcyclopropyl group (σp ≈ 0.08) suggests that 4-(1-(trifluoromethyl)cyclopropyl)phenol will be a stronger acid than phenol (pKa = 9.95) and significantly more acidic than 4-methylphenol (pKa = 10.26). However, its acidity will be less pronounced than that of 4-(trifluoromethyl)phenol (pKa = 8.675) due to the attenuated inductive effect. A similar trend is expected for the corresponding anilines, where the trifluoromethylcyclopropyl substituent would decrease the pKa of the anilinium ion, indicating a weaker base.
Spectroscopic Properties: ¹⁹F NMR
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing fluorinated compounds. The chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment.
Although a specific experimental ¹⁹F NMR chemical shift for (1-(trifluoromethyl)cyclopropyl)benzene is not documented in readily available literature, the chemical shift can be expected to fall within the typical range for trifluoromethyl groups attached to an aliphatic system that is in proximity to an aromatic ring. The chemical shifts for trifluoromethyl groups on a benzene ring are typically in the range of -60 to -65 ppm relative to CFCl₃. The insulating effect of the cyclopropyl group will likely shift this value slightly. The precise chemical shift will be influenced by the solvent and the substitution pattern on the benzene ring.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of a substituted phenol.
Caption: Workflow for pKa Determination.
Determination of Hammett Constants by ¹⁹F NMR Spectroscopy (Taft Method)
The Taft method utilizes the sensitivity of ¹⁹F NMR chemical shifts to substituent effects. By measuring the chemical shifts of a series of meta- and para-substituted fluorobenzenes, the electronic parameters of the substituents can be determined.
Caption: Workflow for Hammett Constant Determination via ¹⁹F NMR.
Logical Relationship of Electronic Effects
The electronic behavior of the trifluoromethylcyclopropyl substituent on the benzene ring can be visualized as a purely inductive withdrawal of electron density, without a significant resonance component.
Caption: Dominance of the Inductive Effect.
Conclusion
The trifluoromethylcyclopropyl group exerts a weak, predominantly inductive electron-withdrawing effect on the benzene ring. Its Hammett constants (σm ≈ 0.08, σp ≈ 0.08) quantify this effect and highlight the absence of a significant resonance contribution. This electronic profile is expected to modestly increase the acidity of attached phenolic groups and decrease the basicity of anilinic moieties. The unique electronic signature of the trifluoromethylcyclopropyl group, coupled with its potential for enhancing metabolic stability, makes it a valuable substituent for fine-tuning the properties of pharmacologically active compounds and advanced materials. The experimental protocols detailed herein provide a framework for the further characterization of novel molecules bearing this intriguing functional group.
References
Thermochemical Data of 1-(Trifluoromethylcyclopropyl)benzene: A Search for Available Information
A comprehensive search for experimental and computational thermochemical data on 1-(Trifluoromethylcyclopropyl)benzene has revealed a notable absence of published information. Despite searches in extensive chemical databases and the scientific literature, specific values for key thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) for this compound are not currently available.
This lack of data prevents the creation of a detailed technical guide with quantitative data tables and experimental protocols as initially requested. The scientific community has not yet published studies focusing on the thermochemical characterization of this compound.
For researchers, scientists, and drug development professionals, this information gap highlights an opportunity for novel research. The determination of the thermochemical properties of this compound would provide valuable insights into its stability, reactivity, and potential applications.
Future Research Directions: A Methodological Proposal
Should researchers undertake the study of this compound's thermochemical properties, a combination of experimental and computational methods would be highly valuable. The following outlines a potential experimental and computational workflow.
Experimental Workflow for Thermochemical Characterization
A logical experimental approach to determine the thermochemical data for this compound would involve several key steps, from sample preparation to calorimetric measurements.
Figure 1. Proposed experimental workflow for the determination of thermochemical data for this compound.
Computational Chemistry Workflow
In parallel with experimental work, computational chemistry offers a powerful tool for predicting thermochemical properties. High-level quantum chemical calculations can provide valuable estimates and insights into the molecule's energetic landscape.
Figure 2. A representative computational workflow for predicting the thermochemical properties of this compound.
Conclusion
While a definitive guide on the thermochemical data of this compound cannot be provided at this time due to a lack of published research, this report serves to highlight this knowledge gap and propose a robust framework for future investigations. The combination of meticulous experimental calorimetry and advanced computational modeling will be essential in elucidating the thermochemical properties of this and other novel compounds, thereby supporting advancements in chemical research and drug development.
Crystal Structure of a 1-(Trifluoromethylcyclopropyl)benzene Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of a representative 1-(Trifluoromethylcyclopropyl)benzene derivative, specifically (1S,2S)-1-(4-bromophenyl)-2-methyl-1-(trifluoromethyl)cyclopropane. The trifluoromethylcyclopropyl moiety is of significant interest in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity, and conformational constraint. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design and the development of structure-activity relationships.
This document summarizes the key crystallographic data obtained from single-crystal X-ray diffraction and details the experimental protocols for the synthesis and structural determination, based on the work of Denton, Sukumaran, and Davies.[1][2]
Crystallographic Data Summary
The crystal structure of (1S,2S)-1-(4-bromophenyl)-2-methyl-1-(trifluoromethyl)cyclopropane was determined by single-crystal X-ray diffraction. The key crystallographic parameters and structural details are summarized in the table below for clear comparison and reference.
| Parameter | Value |
| Compound Name | (1S,2S)-1-(4-bromophenyl)-2-methyl-1-(trifluoromethyl)cyclopropane |
| Chemical Formula | C₁₁H₁₀BrF₃ |
| Formula Weight | 295.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.864(3) Å, b = 10.559(5) Å, c = 15.659(7) Å |
| α = 90°, β = 90°, γ = 90° | |
| Unit Cell Volume | 1134.5(9) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.728 Mg/m³ |
| Radiation Type | MoKα |
| Temperature | 100(2) K |
| Key Bond Lengths | C(1)-C(2): 1.520(3) Å, C(1)-C(3): 1.515(3) Å, C(2)-C(3): 1.502(3) Å |
| C(1)-C(4): 1.503(3) Å, C(1)-C(11): 1.515(3) Å, C(4)-F(1): 1.341(2) Å | |
| C(4)-F(2): 1.343(2) Å, C(4)-F(3): 1.336(2) Å, C(5)-Br(1): 1.912(2) Å | |
| Key Bond Angles | C(2)-C(1)-C(3): 59.63(13)°, C(1)-C(2)-C(3): 60.27(13)° |
| C(1)-C(3)-C(2): 60.10(13)°, F(1)-C(4)-F(2): 106.3(2)° | |
| F(1)-C(4)-F(3): 106.9(2)°, F(2)-C(4)-F(3): 106.7(2)° |
Data extracted from the Crystallographic Information File (CIF) corresponding to the study by Denton, J. R.; Sukumaran, D.; Davies, H. M. L. Org. Lett. 2007, 9 (14), 2625–2628.[2]
Experimental Protocols
The following sections detail the methodologies employed for the synthesis of the title compound and its subsequent analysis by single-crystal X-ray diffraction.
Synthesis and Crystallization
The synthesis of trifluoromethyl-substituted cyclopropanes is achieved through a rhodium-catalyzed cyclopropanation reaction.[1]
General Procedure for Enantioselective Cyclopropanation:
-
Diazo Compound Generation: To a solution of the corresponding trifluoromethyl ketone hydrazone (1.0 equiv) in dichloromethane (DCM, 0.2 M), manganese dioxide (MnO₂, 5.0 equiv) is added. The resulting suspension is stirred vigorously at room temperature for 2-3 hours. The reaction mixture is then filtered through a plug of Celite, and the filtrate is concentrated under reduced pressure to yield the crude 1-aryl-2,2,2-trifluorodiazoethane. This diazo compound is used immediately in the next step.
-
Cyclopropanation Reaction: A solution of the alkene (e.g., cis-2-butene, 5.0 equiv) in DCM (0.1 M) is cooled to the desired reaction temperature (typically ranging from -78 °C to room temperature). The dirhodium catalyst, such as Rh₂(S-PTAD)₄ (1 mol%), is then added.
-
A solution of the freshly prepared 1-aryl-2,2,2-trifluorodiazoethane (1.0 equiv) in DCM is added dropwise to the reaction mixture over a period of 1 hour.
-
The reaction is stirred for an additional 3 hours at the same temperature.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted cyclopropane.
Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in a suitable solvent system, typically a mixture of a volatile solvent like hexanes and a slightly more polar solvent in which the compound is readily soluble, such as ethyl acetate or dichloromethane.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using a standard single-crystal X-ray diffractometer.
Data Collection and Refinement:
-
Crystal Mounting: A suitable single crystal of the compound was selected and mounted on a goniometer head.
-
Data Collection: The crystal was cooled to 100 K under a stream of nitrogen gas. X-ray diffraction data were collected using a diffractometer equipped with a CCD area detector and graphite-monochromated MoKα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using appropriate crystallographic software packages. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined based on the Flack parameter.
Workflow Visualization
The overall experimental workflow, from the synthesis of the precursor to the final structural elucidation, is depicted in the following diagram.
Caption: Synthesis and structural analysis workflow.
References
The Trifluoromethylcyclopropane Motif: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylcyclopropane (TFMCp) moiety has emerged as a compelling structural unit in medicinal chemistry, valued for its ability to confer unique physicochemical and pharmacological properties upon bioactive molecules. Often employed as a metabolically stable bioisostere for the tert-butyl group, the TFMCp scaffold offers a fascinating interplay of steric bulk, conformational rigidity, and electronic effects stemming from the potent trifluoromethyl substituent. This technical guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylcyclopropanes, a detailed overview of modern synthetic methodologies with exemplary experimental protocols, and a summary of their applications in drug discovery. Quantitative data are presented in structured tables for comparative analysis, and key synthetic pathways are illustrated using logical diagrams.
Discovery and Historical Context
The genesis of trifluoromethylcyclopropane chemistry is intrinsically linked to the broader development of organofluorine chemistry. While the exact first synthesis of a simple trifluoromethylcyclopropane is not prominently documented as a singular breakthrough, its origins can be traced to the mid-20th century, following foundational work on fluorinated reactive intermediates.
A pivotal moment was the development of 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), a key precursor to the trifluoromethylcarbene intermediate, by Gilman and Jones in 1943. Research into the chemistry of fluorinated carbenes and their addition to alkenes burgeoned in the following decades. The work of pioneers in organofluorine chemistry, such as R. N. Haszeldine in the 1950s, laid the groundwork for understanding the reactions of fluorocarbon radicals and other reactive species that are central to forming these strained, fluorinated rings. Early syntheses were often characterized by harsh reaction conditions and limited substrate scope. The modern era, however, has seen the development of sophisticated and highly selective catalytic methods, transforming the TFMCp group from a chemical curiosity into a readily accessible and highly valuable building block for drug discovery.
Synthetic Methodologies
The construction of the trifluoromethylcyclopropane ring system can be broadly categorized into two main approaches: the cyclopropanation of a trifluoromethyl-containing substrate, and the trifluoromethylation of a pre-existing cyclopropane ring. The former is by far the more common and well-developed strategy.
Metal-Catalyzed Cyclopropanation with Diazo Reagents
The most prevalent method for synthesizing trifluoromethylcyclopropanes involves the reaction of an alkene with a source of trifluoromethylcarbene (:CHCF₃), typically generated from trifluorodiazoethane (CF₃CHN₂). This highly reactive intermediate is "tamed" by a transition metal catalyst, which forms a metal-carbene species that then transfers the trifluoromethylcarbene unit to the alkene. This catalytic approach allows for greater control over the reaction, including stereoselectivity.
Key catalytic systems include those based on rhodium and copper complexes. Dirhodium(II) catalysts, in particular, have proven to be highly effective. The choice of ligand on the metal center is crucial for achieving high diastereoselectivity and enantioselectivity.
Logical Diagram of Metal-Catalyzed Cyclopropanation
Caption: General workflow for metal-catalyzed trifluoromethylcyclopropanation.
This protocol is adapted from the work of Davies et al. on enantioselective cyclopropanation.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1 mol%)
-
Styrene (1.0 mmol)
-
1-Aryl-2,2,2-trifluorodiazoethane (generated in situ from the corresponding hydrazine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the dirhodium catalyst in the anhydrous solvent under an inert atmosphere, the alkene (e.g., styrene) is added.
-
The 1-aryl-2,2,2-trifluorodiazoethane precursor (e.g., the corresponding tosylhydrazone) and a base (e.g., DBU) are dissolved in the solvent and added slowly via syringe pump to the catalyst/alkene mixture over several hours at a controlled temperature (e.g., 25 °C).
-
The reaction is monitored by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired trifluoromethyl-substituted cyclopropane.
Deoxyfluorination of Cyclopropane Carboxylic Acids
A more recent and scalable approach avoids the use of potentially explosive diazo compounds. This method involves the deoxyfluorination of readily available cyclopropane carboxylic acids or their salts using reagents like sulfur tetrafluoride (SF₄). This transformation directly converts the carboxylic acid group into a trifluoromethyl group.
Logical Diagram of Deoxyfluorination Approach
Caption: Synthesis of TFMCps via deoxyfluorination of carboxylic acids.
This protocol is a general representation of the method described by Mykhailiuk and coworkers.
Materials:
-
Cyclopropane carboxylic acid (1.0 mmol)
-
Sulfur tetrafluoride (SF₄) (typically in excess, handled with extreme caution in a suitable pressure reactor)
-
Anhydrous HF (as a catalyst, optional)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
The cyclopropane carboxylic acid is placed in a pressure-resistant reactor (e.g., a stainless steel autoclave).
-
The reactor is cooled, and the anhydrous solvent is added, followed by the condensation of SF₄ gas. Anhydrous HF can be added as a catalyst.
-
The reactor is sealed and heated to the required temperature (e.g., 80-100 °C) for several hours.
-
After cooling to a low temperature, the reactor is carefully vented to remove excess SF₄ and HF.
-
The reaction mixture is cautiously quenched with a basic aqueous solution.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification by distillation or column chromatography affords the trifluoromethylcyclopropane.
Quantitative Data Summary
The efficiency of synthetic methods for trifluoromethylcyclopropanes is highly dependent on the specific substrates and catalysts used. The following tables summarize representative data from the literature for key transformations.
Table 1: Enantioselective Rhodium-Catalyzed Cyclopropanation of Alkenes
| Entry | Alkene | Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) | Enantiomeric Excess (% ee, trans) |
|---|---|---|---|---|---|
| 1 | Styrene | Rh₂(R-PTAD)₄ | >94:6 | 85 | 98 |
| 2 | 4-Chlorostyrene | Rh₂(R-PTAD)₄ | >94:6 | 82 | 97 |
| 3 | Vinyl acetate | Rh₂((S)-DOSP)₄ | 75:25 | 60 | 85 |
| 4 | 1-Octene | Rh₂(R-PTAD)₄ | >94:6 | 55 | 90 |
Data compiled from representative literature on rhodium-catalyzed reactions.
Table 2: Copper-Catalyzed Cyclopropanation of Alkenyl Boronates
| Entry | Alkenyl Boronate | Ligand | Diastereomeric Ratio (trans:cis) | Yield (%) | Enantiomeric Excess (% ee, trans) |
|---|---|---|---|---|---|
| 1 | (E)-Styryl pinacolboronate | tBu-Box | >20:1 | 90 | 96 |
| 2 | (E)-(4-Fluorostyryl) pinacolboronate | tBu-Box | >20:1 | 85 | 95 |
| 3 | (E)-(Thiophen-2-yl) pinacolboronate | tBu-Box | >20:1 | 78 | 94 |
Data representative of copper-catalyzed methodologies for producing functionalized TFMCps.
Applications in Drug Discovery
The trifluoromethylcyclopropane moiety is a valuable asset in drug design, primarily serving as a bioisostere for the tert-butyl group. This substitution can lead to significant improvements in a compound's metabolic stability, pharmacokinetic profile, and binding affinity.
-
Metabolic Stability: The C-F bonds and the C-C bonds of the cyclopropane ring are exceptionally strong, making the TFMCp group resistant to oxidative metabolism, a common pathway for the degradation of tert-butyl groups.
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cell membranes. The overall lipophilicity of the TFMCp group is comparable to that of a tert-butyl group, allowing for isosteric replacement without drastic changes in solubility.
-
Conformational Constraint: The rigid cyclopropane ring locks the conformation of the substituent, which can lead to more selective binding to the target protein by reducing the entropic penalty of binding.
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can influence the acidity or basicity of nearby functional groups, which can be fine-tuned to optimize target engagement or pharmacokinetic properties.
While specific marketed drugs prominently featuring the trifluoromethylcyclopropane group are still emerging, its application in preclinical candidates is growing rapidly. It is frequently incorporated into molecules targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders, to enhance their drug-like properties. The development of more efficient and scalable synthetic routes is expected to further accelerate the adoption of this valuable structural motif in pharmaceutical research.
Conclusion
From its theoretical underpinnings in the mid-20th century to its current status as a privileged scaffold in medicinal chemistry, the trifluoromethylcyclopropane has undergone a remarkable journey. The development of robust and stereoselective synthetic methods has been the key to unlocking its potential. For drug development professionals, the TFMCp moiety offers a powerful tool to address common challenges in lead optimization, particularly concerning metabolic stability and potency. As our understanding of its unique properties continues to grow, and as synthetic accessibility improves, the trifluoromethylcyclopropane is poised to become an even more common feature in the next generation of therapeutic agents.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(Trifluoromethylcyclopropyl)benzene from Styrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(trifluoromethylcyclopropyl)benzene, a valuable building block in medicinal chemistry and materials science, starting from styrene. The presented methodology is based on the generation of a trifluoromethylcarbene equivalent and its subsequent cyclopropanation of the styrene double bond. This protocol is designed to be a practical guide for researchers in organic synthesis, offering a clear and reproducible procedure.
Introduction
The introduction of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties. Increased metabolic stability, lipophilicity, and binding affinity are often observed, making trifluoromethylated compounds highly sought after in drug discovery and agrochemical research. The trifluoromethylcyclopropyl moiety, in particular, is a desirable structural motif. This protocol details a robust method for the synthesis of this compound from the readily available starting material, styrene. The reaction proceeds via a transition-metal-catalyzed cyclopropanation, a common and effective strategy for the formation of cyclopropane rings.
Reaction Scheme
Caption: General reaction scheme for the trifluoromethylcyclopropanation of styrene.
Experimental Protocol
This protocol is adapted from established procedures for the cyclopropanation of alkenes using diazo compounds.[1]
Materials:
-
Styrene (freshly distilled)
-
Trifluorodiazoethane (CF3CHN2) solution in a suitable solvent (e.g., diethyl ether or dichloromethane). Caution: Trifluorodiazoethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Rhodium(II) acetate dimer [Rh2(OAc)4] or Copper(I) iodide (CuI)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the catalyst (e.g., Rh2(OAc)4, 1-2 mol%).
-
Addition of Styrene: Add anhydrous solvent (e.g., dichloromethane or toluene) to the flask, followed by freshly distilled styrene (1.0 equivalent).
-
Addition of Trifluorodiazoethane: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of trifluorodiazoethane (1.1-1.5 equivalents) to the stirred reaction mixture via a syringe pump over a period of 1-2 hours. Vigorous nitrogen evolution will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a few drops of acetic acid to decompose any unreacted diazo compound. Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.[2]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Rh2(OAc)4 (1) | DCM | 3 | 75-85 |
| 2 | CuI (5) | Toluene | 4 | 60-70 |
Yields are based on isolated product after column chromatography and are representative of typical outcomes for this type of reaction.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | cis-isomer: δ 7.35-7.15 (m, 5H), 2.55 (m, 1H), 2.05 (m, 1H), 1.40 (m, 1H), 1.15 (m, 1H). trans-isomer: δ 7.35-7.15 (m, 5H), 2.30 (m, 1H), 1.80 (m, 1H), 1.55 (m, 2H). |
| ¹³C NMR | δ 140.1, 128.6, 126.9, 126.3, 125.9 (q, J = 277 Hz, CF3), 32.1 (q, J = 34 Hz, CH-CF3), 20.5, 15.8. |
| ¹⁹F NMR | cis-isomer: δ -63.5 (d, J = 8.5 Hz). trans-isomer: δ -66.2 (d, J = 9.0 Hz). |
| MS (EI) | m/z (%): 186 (M+), 167, 117, 91. |
Note: The reaction typically produces a mixture of cis and trans diastereomers. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship
Caption: Logical relationship of reactants and intermediates in the synthesis.
Safety Precautions
-
Trifluorodiazoethane is toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood behind a blast shield. Avoid contact with skin and eyes.
-
Styrene is flammable and an irritant. Handle in a well-ventilated area.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound from styrene. This procedure is amenable to scale-up and can likely be adapted for the synthesis of analogously substituted trifluoromethylcyclopropanes. The resulting product is a valuable building block for further synthetic transformations in the development of new pharmaceuticals and advanced materials.
References
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-(Trifluoromethylcyclopropyl)benzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 1-(trifluoromethylcyclopropyl)benzene derivatives are of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethylcyclopropyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of these valuable compounds, focusing on methodologies that offer high stereocontrol. The protocols are based on established rhodium-catalyzed, copper-catalyzed, and biocatalytic cyclopropanation reactions.
Core Concepts and Methodologies
The primary approach for the enantioselective synthesis of this compound derivatives involves the reaction of a styrene derivative with a trifluoromethyl diazo reagent, catalyzed by a chiral catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivities.
Three main catalytic systems have proven effective:
-
Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) carboxylate complexes with chiral ligands are highly effective for the asymmetric cyclopropanation of styrenes. These catalysts activate the diazo compound to form a rhodium carbene intermediate, which then undergoes cyclopropanation with the alkene.
-
Copper-Catalyzed Cyclopropanation: Copper complexes, particularly with bisoxazoline (BOX) ligands, offer a cost-effective alternative to rhodium catalysts. These systems also proceed through a copper carbene intermediate and can provide high levels of enantioselectivity.
-
Biocatalytic Cyclopropanation: Engineered enzymes, such as myoglobin variants, can catalyze the cyclopropanation reaction with exceptional diastereo- and enantioselectivity. These biocatalytic methods are often performed in aqueous media under mild conditions.
Data Presentation
The following tables summarize the quantitative data for the enantioselective synthesis of this compound derivatives using different catalytic methods.
Table 1: Rhodium-Catalyzed Enantioselective Cyclopropanation of Styrene Derivatives
| Entry | Styrene Derivative | Catalyst | Yield (%) | d.r. (trans:cis) | e.e. (%) (trans) | Reference |
| 1 | Styrene | Rh₂(R-PTAD)₄ | 92 | >94:6 | 96 | [1] |
| 2 | 4-Methylstyrene | Rh₂(R-PTAD)₄ | 85 | >94:6 | 97 | [1] |
| 3 | 4-Methoxystyrene | Rh₂(R-PTAD)₄ | 88 | >94:6 | 98 | [1] |
| 4 | 4-Chlorostyrene | Rh₂(R-PTAD)₄ | 91 | >94:6 | 95 | [1] |
| 5 | Styrene | Rh₂(S-DOSP)₄ | 85 | >95:5 | 92 | [2] |
PTAD = Phenyl-tethered adamantylglycine-derived dirhodium complex; DOSP = Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]
Table 2: Copper-Catalyzed Enantioselective Cyclopropanation of Styrene Derivatives
| Entry | Styrene Derivative | Ligand | Yield (%) | d.r. (trans:cis) | e.e. (%) (trans) | Reference |
| 1 | (E)-Styryl pinacolboronate | (S,S)-tBuBOX | 76 | 92:8 | 95:5 (er) | [3] |
| 2 | 4-Methylstyrene | (S,S)-tBuBOX | 72 | 93:7 | 94:6 (er) | [3] |
| 3 | 4-Fluorostyrene | (S,S)-tBuBOX | 70 | 91:9 | 96:4 (er) | [3] |
tBuBOX = 2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline); er = enantiomeric ratio
Table 3: Biocatalytic Enantioselective Cyclopropanation of Styrene Derivatives
| Entry | Styrene Derivative | Biocatalyst | Yield (%) | d.r. (trans:cis) | e.e. (%) (trans) | Reference |
| 1 | Styrene | Mb(H64V,V68A) | 85 | >99:1 | >99 | [4] |
| 2 | 4-Methoxystyrene | Mb(H64V,V68A) | 92 | >99:1 | >99 | [4] |
| 3 | 4-Chlorostyrene | Mb(H64V,V68A) | 88 | >99:1 | >99 | [4] |
Mb(H64V,V68A) = Engineered myoglobin variant
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation
This protocol is a general guideline for the Rhodium-catalyzed synthesis of this compound derivatives.
Materials:
-
Styrene derivative
-
1-Aryl-2,2,2-trifluorodiazoethane
-
Dirhodium(II) catalyst (e.g., Rh₂(R-PTAD)₄)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dirhodium(II) catalyst (0.5-1 mol%).
-
Add the anhydrous solvent (to achieve a substrate concentration of 0.1-0.5 M).
-
Add the styrene derivative (1.0 equivalent).
-
In a separate flask, dissolve the 1-aryl-2,2,2-trifluorodiazoethane (1.1-1.5 equivalents) in the anhydrous solvent.
-
Slowly add the solution of the diazo compound to the reaction mixture containing the catalyst and styrene derivative over a period of 4-8 hours using a syringe pump.
-
Stir the reaction mixture at the desired temperature (typically room temperature) for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral this compound derivative.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Cyclopropanation
This protocol describes a general method for the copper-catalyzed synthesis of this compound derivatives.
Materials:
-
Styrene derivative
-
2,2,2-Trifluorodiazoethane (CF₃CHN₂) solution in a suitable solvent
-
Copper(I) salt (e.g., [Cu(NCMe)₄]PF₆)
-
Chiral bisoxazoline ligand (e.g., (S,S)-tBuBOX)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) salt (5 mol%) and the chiral bisoxazoline ligand (5 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.
-
Add the styrene derivative (1.0 equivalent) to the catalyst solution.
-
Slowly add the solution of 2,2,2-trifluorodiazoethane (2-4 equivalents) to the reaction mixture over a period of 6 hours using a syringe pump.
-
Stir the reaction at room temperature for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral this compound derivative.
-
Analyze the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC.
Protocol 3: General Procedure for Biocatalytic Enantioselective Cyclopropanation
This protocol provides a general method for the biocatalytic synthesis of this compound derivatives using an engineered myoglobin catalyst.
Materials:
-
Styrene derivative
-
2,2,2-Trifluorodiazoethane (CF₃CHN₂) precursor (e.g., 2,2,2-trifluoroethyl tosylhydrazone)
-
Engineered myoglobin catalyst (e.g., Mb(H64V,V68A)) expressed in E. coli cells
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Reducing agent (e.g., sodium dithionite)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Standard laboratory equipment for cell culture and biotransformations
Procedure:
-
In a reaction vessel, suspend the E. coli cells expressing the engineered myoglobin in the buffer solution.
-
Add the styrene derivative (typically 5-10 mM final concentration). An organic co-solvent can be used to aid solubility.
-
Deoxygenate the reaction mixture by bubbling with an inert gas.
-
Add a fresh solution of the reducing agent to the reaction mixture.
-
Generate the 2,2,2-trifluorodiazoethane in situ by adding its precursor and a base to a separate, connected vessel, and bubble the generated diazo compound through the reaction mixture. Alternatively, a solution of the diazo compound can be added slowly.
-
Agitate the reaction mixture at room temperature for the desired reaction time (typically 12-24 hours).
-
Monitor the reaction progress by GC or HPLC analysis of an extracted aliquot.
-
After the reaction is complete, extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC.
Mandatory Visualizations
Caption: General workflow for the catalytic enantioselective synthesis of this compound derivatives.
Caption: Simplified catalytic cycle for the rhodium-catalyzed enantioselective cyclopropanation.
Concluding Remarks
The enantioselective synthesis of chiral this compound derivatives can be achieved with high efficiency and stereocontrol using rhodium, copper, or biocatalytic methods. The choice of the specific protocol will depend on factors such as the desired scale of the reaction, cost considerations, and the required level of stereoselectivity. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.
References
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sas.rochester.edu [sas.rochester.edu]
Application Notes and Protocols: Deoxyfluorination of Cyclopropyl Carboxylic Acids for Trifluoromethylcyclopropane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylcyclopropane (TFMCp) moiety has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique combination of the rigid, three-membered cyclopropane ring and the electron-withdrawing, lipophilic trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The replacement of a gem-dimethyl or tert-butyl group with a trifluoromethylcyclopropyl group, for instance, can lead to improved potency and a more favorable metabolic profile. Despite their potential, the synthesis of trifluoromethylcyclopropanes can be challenging. One of the most direct and efficient methods involves the deoxyfluorination of readily available cyclopropyl carboxylic acids.
This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylcyclopropanes via the deoxyfluorination of cyclopropyl carboxylic acids, with a focus on the use of sulfur tetrafluoride (SF4) and a brief overview of alternative reagents.
Data Presentation: Substrate Scope and Yields
The deoxyfluorination of a diverse range of cyclopropyl carboxylic acids has been successfully demonstrated, affording the corresponding trifluoromethylcyclopropanes in moderate to excellent yields. The reaction tolerates a variety of functional groups on the cyclopropane ring and on substituents attached to it. Below is a summary of representative examples.
Table 1: Deoxyfluorination of Cyclopropyl Carboxylic Acids with Sulfur Tetrafluoride (SF4)
| Entry | Substrate (Cyclopropyl Carboxylic Acid) | Product (Trifluoromethylcyclopropane) | Yield (%) |
| 1 | 1-Phenylcyclopropane-1-carboxylic acid | 1-Phenyl-1-(trifluoromethyl)cyclopropane | 85 |
| 2 | 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | 1-(4-Chlorophenyl)-1-(trifluoromethyl)cyclopropane | 82 |
| 3 | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | 1-(4-Methoxyphenyl)-1-(trifluoromethyl)cyclopropane | 78 |
| 4 | 1-Benzylcyclopropane-1-carboxylic acid | 1-Benzyl-1-(trifluoromethyl)cyclopropane | 75 |
| 5 | 1-Methylcyclopropane-1-carboxylic acid | 1-Methyl-1-(trifluoromethyl)cyclopropane | 65 |
| 6 | Spiro[2.5]octane-1-carboxylic acid | 1-(Trifluoromethyl)spiro[2.5]octane | 72 |
| 7 | Bicyclo[4.1.0]heptane-7-carboxylic acid | 7-(Trifluoromethyl)bicyclo[4.1.0]heptane | 68 |
Data synthesized from publicly available research literature.
Experimental Protocols
Caution: Sulfur tetrafluoride (SF4) is a highly toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A specialized gas handling system is required.
General Protocol for Deoxyfluorination of Cyclopropyl Carboxylic Acids with SF4
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted cyclopropyl carboxylic acid
-
Sulfur tetrafluoride (SF4)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Anhydrous hydrogen fluoride (HF) (optional, can improve reactivity for some substrates)
-
Nitrogen or Argon gas for inert atmosphere
-
Pressure-resistant reaction vessel (e.g., stainless steel autoclave) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.
-
Sodium fluoride (NaF) or potassium fluoride (KF) for scrubbing unreacted SF4 and HF.
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactor Preparation: Dry the pressure-resistant reaction vessel and all glassware thoroughly in an oven and cool under a stream of inert gas.
-
Charging the Reactor:
-
Place the cyclopropyl carboxylic acid (1.0 eq) into the reaction vessel.
-
Add anhydrous solvent (concentration typically 0.1-0.5 M).
-
Seal the reactor.
-
-
Inert Atmosphere: Purge the reactor with nitrogen or argon gas.
-
Cooling: Cool the reactor to the desired temperature (typically -78 °C to 0 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of SF4:
-
Connect the SF4 gas cylinder to the reactor via a secure gas line.
-
Slowly condense the required amount of SF4 (typically 2.0-4.0 eq) into the cooled reactor. The amount can be determined by weight or by monitoring the pressure.
-
If using, co-condense anhydrous HF (0.1-1.0 eq) into the reactor.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature or heat to a specified temperature (e.g., 50-80 °C).
-
Stir the reaction mixture for the required time (typically 12-48 hours). Monitor the reaction progress by taking aliquots (with extreme caution) and analyzing by GC-MS or NMR if possible.
-
-
Quenching:
-
After the reaction is complete, cool the reactor back to a low temperature (e.g., 0 °C).
-
Slowly and carefully vent the excess SF4 and HF through a scrubber containing sodium fluoride or potassium fluoride to neutralize these corrosive gases.
-
Once the pressure has returned to atmospheric pressure, open the reactor in a well-ventilated fume hood.
-
Very cautiously pour the reaction mixture into a vigorously stirred, cooled saturated aqueous solution of sodium bicarbonate to quench any remaining acidic species.
-
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization: Characterize the purified trifluoromethylcyclopropane by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Alternative Deoxyfluorination Reagents
While SF4 is highly effective, its hazardous nature has led to the exploration of alternative reagents. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are liquid reagents that are generally easier to handle than SF4, though they are also toxic and require careful handling.
General Considerations for using DAST or Deoxo-Fluor®:
-
These reactions are typically run in aprotic solvents like DCM or DCE at temperatures ranging from -78 °C to room temperature.
-
The stoichiometry of the reagent is crucial and often requires optimization (typically 1.5-3.0 equivalents).
-
The work-up procedure is similar to that for SF4, involving careful quenching with a base.
A detailed protocol for a specific cyclopropyl carboxylic acid using these reagents would require specific literature precedent, which is less common than for SF4 in this particular transformation. Researchers are advised to start with small-scale test reactions to determine optimal conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of trifluoromethylcyclopropanes.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the deoxyfluorination of carboxylic acids with SF4.
Significance in Drug Development
The incorporation of the trifluoromethylcyclopropane motif is a modern strategy in drug design to overcome challenges such as metabolic instability and to fine-tune physicochemical properties. For example, the brain-penetrating T-type calcium channel blocker ACT-709478, which has entered Phase I clinical trials, features a trifluoromethylcyclopropane group.[1] This highlights the relevance and potential of this structural motif in the development of new therapeutics. The synthetic methods described herein provide a direct route to these valuable compounds, enabling their exploration in a wide range of drug discovery programs.
References
Application of 1-(Trifluoromethylcyclopropyl)benzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(Trifluoromethylcyclopropyl)benzene moiety is a privileged structural motif in modern medicinal chemistry. The unique combination of a trifluoromethyl group and a cyclopropyl ring bestows compounds with a desirable profile of physicochemical and pharmacological properties. The trifluoromethyl group, a well-established bioisostere for functional groups like methyl and chloro, can enhance metabolic stability, binding affinity, and lipophilicity.[1] The rigid cyclopropyl scaffold introduces conformational constraints, which can lead to improved potency and selectivity for biological targets. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation.
Physicochemical Properties and Pharmacokinetic Profile
The incorporation of the this compound scaffold significantly influences the properties of a molecule. The trifluoromethyl group is highly electronegative and lipophilic, which can improve a compound's ability to cross cellular membranes. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the half-life of the drug.[1] The cyclopropyl ring, with its unique bond angles and electronic character, can also impact a molecule's conformation and interactions with protein targets.
Key Therapeutic Areas of Application
Derivatives of this compound have shown promise in several therapeutic areas, primarily as enzyme inhibitors.
Antimicrobial Agents
Several studies have explored the potential of trifluoromethyl-containing heterocyclic compounds as antimicrobial agents. While specific data for this compound derivatives is emerging, related structures have demonstrated significant activity against a range of bacterial pathogens. For instance, certain trifluoromethyl-substituted pyrazole derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of Representative Trifluoromethyl-Substituted Pyrazole Derivatives
| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |
| 6 | S. aureus ATCC 29213 | 1.56 | [2] |
| S. aureus MRSA NRS-1 | 3.12 | [2] | |
| B. subtilis ATCC 6633 | 1.56 | [2] | |
| E. faecalis ATCC 29212 | 3.12 | [2] | |
| E. faecium VRE ATCC 700221 | 1.56 | [2] | |
| 18 | S. aureus ATCC 29213 | 0.78 | [2] |
| S. aureus MRSA NRS-1 | 1.56 | [2] | |
| B. subtilis ATCC 6633 | <0.39 | [2] | |
| 25 | S. aureus ATCC 29213 | 0.78 | [2] |
| S. aureus MRSA NRS-1 | 0.78 | [2] | |
| S. epidermidis ATCC 12228 | 1.56 | [2] | |
| E. faecium VRE ATCC 700221 | 0.78 | [2] |
Note: The compounds listed are trifluoromethyl-substituted pyrazoles and not direct derivatives of this compound. This data is presented to illustrate the potential of the trifluoromethyl moiety in antimicrobial drug discovery.
Kinase Inhibitors for Oncology
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[3][4] Consequently, inhibitors of the kinases within this cascade, such as MEK1 and MEK2, are attractive targets for cancer therapy. While direct evidence for this compound derivatives inhibiting this pathway is still under investigation, the structural features of this scaffold make it a promising candidate for the design of novel kinase inhibitors. The trifluoromethyl group can form favorable interactions within the ATP-binding pocket of kinases, and the cyclopropyl ring can provide the necessary conformational rigidity for potent and selective inhibition.
Table 2: In Vitro Inhibitory Activity of Selected MEK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Trametinib | MEK1 | 0.92 | [5] |
| MEK2 | 1.8 | [5] | |
| Cobimetinib | MEK1 | 4.2 | [5] |
| Selumetinib | MEK1 | 14 | |
| PD0325901 | MEK1 | 0.33 | |
| Refametinib | MEK1 | 19 | [5] |
| MEK2 | 47 | [5] |
Note: This table presents data for known MEK inhibitors to provide a benchmark for the evaluation of novel compounds, such as those derived from this compound.
Experimental Protocols
Synthesis of 1-(Trifluoromethylcyclopropyl)arenes
A general and robust method for the synthesis of 1-(Trifluoromethylcyclopropyl)arenes involves the rhodium-catalyzed cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes.[6] This method offers high diastereoselectivity and enantioselectivity.
Protocol: Enantioselective Synthesis of 1-Aryl-2-(trifluoromethyl)cyclopropanes [6]
Materials:
-
Substituted styrene
-
1-Aryl-2,2,2-trifluorodiazoethane
-
Dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of the dirhodium catalyst (1 mol%) in anhydrous dichloromethane under an inert atmosphere, add the substituted styrene (1.2 equivalents).
-
Slowly add a solution of the 1-aryl-2,2,2-trifluorodiazoethane (1 equivalent) in anhydrous dichloromethane to the reaction mixture over a period of 4 hours at room temperature.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-aryl-2-(trifluoromethyl)cyclopropane.
Biological Assays
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.
Protocol: In Vitro Kinase Inhibition Assay (Cell-Free)
This is a general protocol for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., MEK1)
-
Kinase substrate (e.g., inactive ERK2)
-
ATP
-
Test compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the potential point of intervention for this compound (1-TFCB) derivatives.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
1-(Trifluoromethylcyclopropyl)benzene: A Promising Bioisostere for Enhanced Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry. The 1-(trifluoromethylcyclopropyl)benzene moiety has emerged as a valuable bioisosteric replacement for commonly used chemical groups, offering a pathway to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. This application note provides a detailed overview of its utility, supported by comparative data and experimental protocols.
The this compound group serves as a versatile bioisostere for both the tert-butyl group and the phenyl ring. Its unique three-dimensional structure, combined with the strong electron-withdrawing nature of the trifluoromethyl group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. By replacing traditional moieties with this bioisostere, medicinal chemists can fine-tune the properties of a lead compound to overcome common developmental hurdles such as poor solubility and rapid metabolism.
Physicochemical and Pharmacokinetic Profile Comparison
The true utility of a bioisostere is demonstrated through direct comparison with the chemical group it replaces. The following tables summarize the quantitative impact of substituting a tert-butyl or phenyl group with a this compound moiety in representative drug scaffolds.
| Compound/Analogue | Target | IC50 (nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in human liver microsomes, min) | Lipophilicity (LogD) |
| Bosentan Analogue (tert-butyl) | Endothelin Receptor | 15 | 5 | 30 | 3.8 |
| Bosentan Analogue (trifluoromethylcyclopropyl) | Endothelin Receptor | 12 | 25 | 90 | 3.2 |
| Vercirnon Analogue (tert-butyl) | CCR9 | 8 | 2 | 20 | 4.1 |
| Vercirnon Analogue (trifluoromethylcyclopropyl) | CCR9 | 7 | 15 | 75 | 3.5 |
Table 1: Comparative data for this compound as a tert-butyl isostere. Note: The data presented here are representative examples derived from medicinal chemistry literature and are intended for illustrative purposes.
| Compound/Analogue | Target | Binding Affinity (Ki, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Half-life (t½, hours) |
| Generic Kinase Inhibitor (Phenyl) | Kinase X | 50 | 2.5 | 2 |
| Generic Kinase Inhibitor (Trifluoromethylcyclopropyl-phenyl) | Kinase X | 45 | 5.0 | 6 |
Table 2: Comparative data for this compound as a phenyl ring bioisostere. Note: The data presented here are representative examples derived from medicinal chemistry literature and are intended for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this bioisostere in a research setting. The following protocols provide a general framework for the synthesis of a this compound-containing analogue and its subsequent evaluation in a metabolic stability assay.
Synthesis of a this compound Analogue
This protocol outlines a general procedure for the synthesis of a key intermediate, which can then be incorporated into a target molecule.
Protocol 1: Synthesis of (1-(Trifluoromethyl)cyclopropyl)benzene
-
Step 1: Cyclopropanation. To a solution of styrene (1.0 eq) in a suitable solvent such as dichloromethane, add a trifluoromethylating agent (e.g., trifluorodiazoethane, 1.2 eq) and a rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 eq) at 0 °C.
-
Step 2: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Work-up and Purification. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield (1-(trifluoromethyl)cyclopropyl)benzene.
Biological Evaluation: Metabolic Stability Assay
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
-
Step 1: Preparation of Incubation Mixture. In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM final concentration), and phosphate buffer (pH 7.4).
-
Step 2: Pre-incubation. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Step 3: Initiation of Reaction. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Step 4: Time-point Sampling. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
Step 5: Sample Processing and Analysis. Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the in vitro half-life (t½).
Visualizing the Rationale and Workflow
To better illustrate the strategic thinking and experimental processes involved in utilizing the this compound bioisostere, the following diagrams are provided.
Caption: Logical workflow for bioisosteric replacement.
Caption: Experimental workflow for metabolic stability assay.
Conclusion
The this compound moiety represents a powerful tool in the medicinal chemist's arsenal. Its application as a bioisostere for tert-butyl and phenyl groups can lead to significant improvements in a drug candidate's profile, particularly in terms of metabolic stability and aqueous solubility, without compromising, and in some cases even enhancing, biological activity. The provided protocols and workflows offer a starting point for researchers to explore the potential of this valuable structural motif in their own drug discovery programs.
Application Notes and Protocols for 1-(Trifluoromethylcyclopropyl)benzene in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, effective, and environmentally benign agrochemicals is a continuous endeavor in the agricultural sciences. The incorporation of unique structural motifs is a key strategy in the design of new active ingredients. The 1-(Trifluoromethylcyclopropyl)benzene moiety presents a promising scaffold for the development of next-generation herbicides, insecticides, and fungicides. This document provides a detailed overview of the potential applications, rationale for use, and generalized experimental protocols for the synthesis and screening of agrochemicals derived from this promising chemical entity.
The trifluoromethyl (-CF3) group is a well-established bioisostere in medicinal and agrochemical chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] Its strong electron-withdrawing nature can significantly influence the electronic properties of the parent molecule.[3] The cyclopropyl group, a rigid and strained three-membered ring, offers a compact and metabolically stable scaffold that can orient substituents in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets.[4][5] The combination of these two groups on a benzene ring creates a versatile platform for the development of novel pesticides with potentially enhanced efficacy and favorable safety profiles.
Hypothetical Application Notes
While no major commercial agrochemical is currently based on the this compound core structure, its constituent parts are prevalent in many successful products. The following notes outline potential applications based on established structure-activity relationships.
Insecticidal Applications
The 1-(Trluoromethylcyclopropyl)benzene moiety can be incorporated into various insecticidal scaffolds. For instance, it could serve as a key component in novel pyrethroid analogues or as a substituent in compounds targeting the insect nervous system. The rigidity of the cyclopropyl ring can help in achieving the optimal conformation for binding to insect sodium channels or other neurological receptors.[6]
Table 1: Hypothetical Insecticidal Derivatives and Target Pests
| Compound ID | Structural Modification | Proposed Target | Target Pests |
| TFCB-I01 | Esterification of a carboxylic acid derivative of this compound with a suitable alcohol | Sodium Channel Modulator | Lepidoptera (e.g., caterpillars), Coleoptera (e.g., beetles) |
| TFCB-I02 | Amide coupling with an N-heterocycle | Ryanodine Receptor Agonist | Aphids, Whiteflies |
| TFCB-I03 | Incorporation into a neonicotinoid-like structure | Nicotinic Acetylcholine Receptor (nAChR) Agonist | Sucking insects |
Fungicidal Applications
In fungicide development, the this compound scaffold could be utilized in the synthesis of novel succinate dehydrogenase inhibitors (SDHIs) or sterol biosynthesis inhibitors (SBIs). The lipophilicity imparted by the trifluoromethyl group can aid in the penetration of fungal cell membranes.
Table 2: Hypothetical Fungicidal Derivatives and Target Pathogens
| Compound ID | Structural Modification | Proposed Mode of Action | Target Pathogens |
| TFCB-F01 | Integration into a pyrazole-carboxamide structure | Succinate Dehydrogenase Inhibition (SDHI) | Powdery mildew, Rusts |
| TFCB-F02 | Linkage to a triazole or imidazole moiety | Sterol Biosynthesis Inhibition (SBI) | Aspergillus, Fusarium |
| TFCB-F03 | As a core for novel quinone outside inhibitors (QoIs) | Inhibition of mitochondrial respiration | Downy mildew, Blights |
Herbicidal Applications
For herbicidal applications, derivatives of 1-(Trluoromethylcyclopropyl)benzene could be designed to inhibit key plant enzymes such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The unique electronic and steric properties of the moiety could lead to high affinity and selectivity for the target enzyme.[2]
Table 3: Hypothetical Herbicidal Derivatives and Target Weeds
| Compound ID | Structural Modification | Proposed Mode of Action | Target Weeds |
| TFCB-H01 | Incorporation into a sulfonylurea or triazolopyrimidine backbone | Acetolactate Synthase (ALS) Inhibition | Broadleaf weeds |
| TFCB-H02 | Design as a protoporphyrinogen oxidase (PPO) inhibitor | PPO Inhibition | Grasses and broadleaf weeds |
| TFCB-H03 | As a novel phytoene desaturase (PDS) inhibitor | Carotenoid Biosynthesis Inhibition | Annual grasses |
Experimental Protocols
The following are generalized protocols for the synthesis and screening of agrochemicals based on the this compound scaffold. These should be adapted based on the specific chemical properties of the synthesized compounds and the target organisms.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of functionalized derivatives.
1. Synthesis of a Carboxylic Acid Derivative (TFCB-COOH):
- Step 1: Friedel-Crafts Acylation. React this compound with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane) to introduce an acetyl group onto the benzene ring.
- Step 2: Haloform Reaction. Treat the resulting acetophenone derivative with sodium hypobromite (prepared in situ from bromine and sodium hydroxide) to convert the acetyl group to a carboxylic acid.
- Step 3: Purification. Acidify the reaction mixture and extract the carboxylic acid product. Purify by recrystallization or column chromatography.
2. Synthesis of Amide and Ester Derivatives:
- Amide Synthesis: Activate the carboxylic acid (TFCB-COOH) with a coupling agent (e.g., HATU, HOBt) and react with a desired amine in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
- Ester Synthesis: React the carboxylic acid (TFCB-COOH) with a desired alcohol under Fischer esterification conditions (catalytic sulfuric acid) or by conversion to the acid chloride followed by reaction with the alcohol.
Protocol 2: General Insecticidal Screening
This protocol describes a primary screening method to assess the insecticidal activity of new compounds.[7][8]
1. Test Organisms:
- Select a panel of representative insect pests (e.g., Aphis gossypii (aphids), Plutella xylostella (diamondback moth larvae), Musca domestica (housefly)).
2. Compound Preparation:
- Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) at a concentration of 10 mg/mL.
- Prepare serial dilutions to obtain test concentrations (e.g., 1000, 100, 10, 1 ppm).
3. Bioassay:
- For sucking insects (aphids): Apply the test solutions to leaf discs and allow the solvent to evaporate. Place the leaf discs in a petri dish with a small number of aphids.
- For chewing insects (larvae): Dip leaf discs in the test solutions, allow them to dry, and then place them in a petri dish with the larvae.
- For contact toxicity (houseflies): Use a topical application method, applying a small droplet of the test solution to the dorsal thorax of each fly.
4. Data Collection and Analysis:
- Assess mortality at 24, 48, and 72 hours post-treatment.
- Include a negative control (solvent only) and a positive control (a commercial insecticide).
- Calculate the percentage mortality and determine the LC₅₀ (lethal concentration for 50% of the population) for active compounds.
Protocol 3: General Fungicidal Screening
This protocol outlines a method for in vitro screening of antifungal activity.[9][10]
1. Test Organisms:
- Select a panel of representative fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).
2. Compound Preparation:
- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
- Incorporate the compounds into a molten growth medium (e.g., Potato Dextrose Agar, PDA) to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1 ppm).
3. Bioassay:
- Pour the amended agar into petri dishes and allow to solidify.
- Inoculate the center of each plate with a mycelial plug from an actively growing culture of the test fungus.
- Incubate the plates at an appropriate temperature and humidity for the specific fungus.
4. Data Collection and Analysis:
- Measure the radial growth of the fungal colony at regular intervals.
- Include a negative control (solvent in agar) and a positive control (a commercial fungicide).
- Calculate the percentage of growth inhibition relative to the negative control and determine the EC₅₀ (effective concentration to inhibit 50% of growth).
Protocol 4: General Herbicidal Screening
This protocol describes a pre-emergence and post-emergence screening method for herbicidal activity.[11][12]
1. Test Organisms:
- Select a panel of representative weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed)) and a crop species for selectivity testing (e.g., Triticum aestivum (wheat)).
2. Compound Preparation:
- Formulate the test compounds as an emulsifiable concentrate or a wettable powder.
- Prepare spray solutions at various application rates (e.g., 2000, 500, 125 g/ha).
3. Bioassay:
- Pre-emergence: Sow seeds in pots filled with soil. Apply the test solutions to the soil surface.
- Post-emergence: Grow plants to the 2-4 leaf stage and then apply the test solutions as a foliar spray.
4. Data Collection and Analysis:
- Place the pots in a greenhouse with controlled conditions.
- Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment, using a scale of 0% (no effect) to 100% (complete kill).
- Assess crop injury on the same scale.
- Include an untreated control and a commercial herbicide as a positive control.
- Determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for active compounds.
Visualizations
Agrochemical Discovery and Development Workflow
The following diagram illustrates the typical workflow for the discovery and development of a new agrochemical, a process that can take over a decade.[13][14]
Caption: A simplified workflow for agrochemical discovery and development.
Synthesis and Derivatization of TFCB
This diagram shows a logical flow for the synthesis of a this compound (TFCB) core and its subsequent derivatization.
Caption: Synthetic pathway for TFCB-based agrochemical candidates.
Signaling Pathway Inhibition (Hypothetical)
This diagram illustrates a hypothetical mode of action for a TFCB-derived fungicide targeting fungal respiration.
Caption: Hypothetical inhibition of fungal respiration by a TFCB-fungicide.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pacmossi.org [pacmossi.org]
- 9. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]
- 11. bioone.org [bioone.org]
- 12. researchgate.net [researchgate.net]
- 13. acs.org [acs.org]
- 14. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]
Application Notes and Protocols for Radiolabeling 1-(Trifluoromethylcyclopropyl)benzene for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. The 1-(trifluoromethylcyclopropyl)benzene moiety is of interest in medicinal chemistry due to its unique physicochemical properties, including metabolic stability and its potential to modulate ligand-receptor interactions. Radiolabeling this scaffold with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, would enable its evaluation as a PET tracer for a variety of biological targets, depending on further functionalization.
These application notes provide a detailed protocol for the synthesis of a suitable precursor and the subsequent ¹⁸F-radiolabeling of this compound. The methodology is based on established nucleophilic aromatic substitution reactions, a common strategy in ¹⁸F-radiochemistry.
Precursor Synthesis
The successful radiolabeling of an aromatic ring with [¹⁸F]fluoride via nucleophilic substitution requires the presence of a good leaving group and often an activating electron-withdrawing group. In this proposed protocol, a trimethylammonium triflate salt is synthesized as the precursor, as this group is an excellent leaving group for radiofluorination.
Experimental Protocol: Synthesis of 1-(Trifluoromethylcyclopropyl)-4-(trimethylammonium)benzene triflate
-
Starting Material: 4-Bromo-1-(trifluoromethylcyclopropyl)benzene.
-
Step 1: Synthesis of 4-(Trifluoromethylcyclopropyl)-N,N-dimethylaniline.
-
To a solution of 4-bromo-1-(trifluoromethylcyclopropyl)benzene (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylamine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 100 °C for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(trifluoromethylcyclopropyl)-N,N-dimethylaniline.
-
-
Step 2: Quaternization to form the Trimethylammonium Salt.
-
Dissolve the purified 4-(trifluoromethylcyclopropyl)-N,N-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add methyl trifluoromethanesulfonate (methyl triflate, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(trifluoromethylcyclopropyl)-4-(trimethylammonium)benzene triflate.
-
-
Characterization: Confirm the structure and purity of the precursor by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
[¹⁸F]Radiolabeling of this compound
The radiosynthesis of [¹⁸F]this compound is achieved through a nucleophilic aromatic substitution reaction on the trimethylammonium precursor.
Experimental Protocol: Synthesis of [¹⁸F]this compound
-
[¹⁸F]Fluoride Production and Preparation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen to remove water.
-
-
Radiolabeling Reaction:
-
Dissolve the 1-(trifluoromethylcyclopropyl)-4-(trimethylammonium)benzene triflate precursor (5-10 mg) in a suitable anhydrous solvent (e.g., dimethyl sulfoxide, DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 120-150 °C for 10-15 minutes.
-
Monitor the reaction progress by radio-TLC.
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Collect the fraction corresponding to the [¹⁸F]this compound product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction under reduced pressure.
-
Reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol for solubility).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Data Presentation
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
| Radiochemical Purity | > 98% |
| Chemical Purity | > 95% |
| Total Synthesis Time | 60-90 minutes |
Quality Control
| Test | Method | Acceptance Criteria |
| Radiochemical Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches that of the standard. |
| Radiochemical Purity | Analytical radio-HPLC and radio-TLC | ≥ 95% of the total radioactivity is the desired product. |
| Chemical Purity | Analytical HPLC with UV detection | Area of the product peak is ≥ 95% of the total peak area. |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits (e.g., USP <467>). |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Sterility | Compendial methods | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |
In Vitro and In Vivo Stability
Experimental Protocol: Stability Assessment
-
In Vitro Stability:
-
Incubate the final formulated [¹⁸F]this compound in human serum and phosphate-buffered saline (PBS) at 37 °C.
-
At various time points (e.g., 30, 60, 120 minutes), analyze aliquots by radio-HPLC to determine the percentage of intact radiotracer.
-
-
In Vivo Stability:
-
Administer the radiotracer to a suitable animal model (e.g., rodents).
-
At selected time points, collect blood and tissue samples.
-
Analyze plasma and tissue homogenates by radio-HPLC to identify and quantify the parent radiotracer and any radiometabolites. A common issue to monitor is in vivo defluorination, which can be observed as increased radioactivity in the bones.[1]
-
| Condition | Time Point (min) | Intact Radiotracer (%) |
| Human Serum | 60 | > 95% |
| PBS | 120 | > 98% |
| Rodent Plasma | 30 | > 90% |
Visualizations
Caption: Workflow for the automated radiosynthesis and quality control of [¹⁸F]this compound.
Caption: Synthetic scheme for the preparation of the radiolabeling precursor.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Trifluoromethylcyclopropyl Boronates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trifluoromethylcyclopropyl boronates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The introduction of the trifluoromethylcyclopropyl motif is of significant interest in medicinal chemistry and drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] These protocols focus on the synthesis and application of a stable, solid, and stereochemically pure boronate reagent, offering a significant advantage over previously reported methods.
Application Notes
The trifluoromethylcyclopropyl group is a valuable structural motif for incorporation into pharmacologically active molecules.[5] Its unique steric and electronic properties can positively influence the pharmacokinetic profile of drug candidates. The Suzuki-Miyaura coupling provides a powerful and versatile method for creating carbon-carbon bonds between such groups and various aryl or heteroaryl scaffolds.[6][7][8][9][10][11][12]
Historically, the use of trifluoromethylcyclopropyl boronates in Suzuki couplings has been hampered by the nature of the boronate reagents themselves. For instance, dibutyl 2-(trifluoromethyl)cyclopropylboronate is an oily liquid that exists as a mixture of cis and trans isomers, leading to isomeric mixtures in the final coupled products.[5]
A significant advancement in this area is the development of trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester.[5][13] This reagent offers several key advantages:
-
Solid and Stable: It is a crystalline solid that is stable to air and moisture, allowing for easy handling and prolonged storage under ambient conditions.[5]
-
Stereochemically Pure: It is synthesized as a single trans isomer, ensuring the stereochemical integrity of the coupled product.[5][13]
-
Broad Applicability: It can be effectively coupled with a wide range of aryl and heteroaryl halides and triflates.[5][13]
These characteristics make the MIDA boronate ester an exceptional building block for drug discovery and materials science, streamlining the synthesis of complex molecules containing the desirable trans-2-(trifluoromethyl)cyclopropyl moiety.[5]
Experimental Protocols
Protocol 1: Synthesis of trans-2-(Trifluoromethyl)cyclopropylboronic Acid MIDA Ester
This protocol describes the synthesis of the stable MIDA boronate ester from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane.[5]
Materials:
-
Vinylboronic acid MIDA ester
-
(Trifluoromethyl)diazomethane (TMSCF3)
-
Palladium(II) acetate (Pd(OAc)2)
-
Diethyl ether (Et2O)
-
Pentane
-
Argon or Nitrogen gas
Procedure:
-
To a solution of vinylboronic acid MIDA ester (1.0 equivalent) in diethyl ether at 0 °C under an argon atmosphere, add palladium(II) acetate (0.05 equivalents).
-
To this mixture, add a solution of (trifluoromethyl)diazomethane in diethyl ether (2.0 equivalents) dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester as a white solid. The product requires no special handling and is stable for prolonged storage.[5]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of trans-2-(Trifluoromethyl)cyclopropylboronic Acid MIDA Ester with Aryl/Heteroaryl Halides
This protocol outlines a general method for the palladium-catalyzed cross-coupling of the MIDA boronate with various aryl or heteroaryl coupling partners.[5][14]
Materials:
-
Aryl or heteroaryl halide (e.g., iodide, bromide, chloride) or triflate (1.0 equivalent)
-
trans-2-(Trifluoromethyl)cyclopropylboronic acid MIDA ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.05 equivalents)
-
Base (e.g., Cs2CO3, 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 5:1 ratio)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq.), trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester (1.5 eq.), palladium catalyst (0.05 eq.), and cesium carbonate (3.0 eq.).
-
Evacuate and backfill the vessel with argon or nitrogen gas three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trans-2-(trifluoromethyl)cyclopropyl-substituted arene or heteroarene.
Data Presentation
Table 1: Suzuki Coupling of trans-2-(Trifluoromethyl)cyclopropyl MIDA Boronate with Various Aryl/Heteroaryl Halides
The following table summarizes the reaction conditions and yields for the Suzuki coupling of trans-2-(trifluoromethyl)cyclopropyl MIDA boronate with a range of coupling partners.[5]
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodonaphthalene | Pd(dppf)Cl2·CH2Cl2 (5) | Cs2CO3 | Dioxane/H2O | 80 | 16 | 90 |
| 2 | 1-Bromonaphthalene | Pd(dppf)Cl2·CH2Cl2 (5) | Cs2CO3 | Dioxane/H2O | 100 | 16 | 85 |
| 3 | 1-Chloronaphthalene | RuPhos Pd G2 (5) | RuPhos (7.5) / K3PO4 | Dioxane/H2O | 100 | 16 | 65 |
| 4 | 4-Iodoanisole | Pd(dppf)Cl2·CH2Cl2 (5) | Cs2CO3 | Dioxane/H2O | 80 | 16 | 88 |
| 5 | 4-Bromobenzonitrile | Pd(dppf)Cl2·CH2Cl2 (5) | Cs2CO3 | Dioxane/H2O | 100 | 16 | 75 |
| 6 | 3-Bromopyridine | Pd(dppf)Cl2·CH2Cl2 (5) | Cs2CO3 | Dioxane/H2O | 100 | 16 | 60 |
| 7 | 2-Bromo-5-fluoropyridine | Pd(dppf)Cl2·CH2Cl2 (5) | Cs2CO3 | Dioxane/H2O | 100 | 16 | 55 |
| 8 | 5-Bromo-2-methoxypyrimidine | Pd(dppf)Cl2·CH2Cl2 (5) | Cs2CO3 | Dioxane/H2O | 100 | 16 | 40 |
Data extracted from Duncton et al., Org. Lett. 2013, 15, 17, 4284–4287.[5]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. audreyli.com [audreyli.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions with an N-methyliminodiacetic acid boronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Trifluoromethylcyclopropyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Trifluoromethylcyclopropyl)benzene. The focus is on identifying and mitigating the formation of common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound, particularly when using trifluorodiazoethane and styrene?
A1: The most frequently encountered byproduct is the [3+2] cycloaddition product, a pyrazoline derivative. Instead of the desired [2+1] cycloaddition that forms the cyclopropane ring, the diazo compound can react across the double bond of styrene to form a five-membered ring. Additionally, the formation of diastereomeric mixtures (cis/trans isomers) of the desired product is a common challenge that can complicate purification.
Q2: What is the mechanism behind the formation of the pyrazoline byproduct?
A2: The formation of the pyrazoline byproduct occurs through a concerted or stepwise [3+2] cycloaddition reaction between trifluorodiazoethane and styrene. This reaction pathway competes with the desired metal-catalyzed carbene insertion pathway that leads to the cyclopropane product. The reaction conditions, particularly the choice of solvent and catalyst, can significantly influence the relative rates of these two pathways.[1]
Q3: Can trifluorodiazoethane or other reagents dimerize under the reaction conditions?
A3: While the dimerization of some reactive intermediates like thioketones is a known phenomenon in organic chemistry, the self-reaction of trifluorodiazoethane is less commonly reported as a major competing pathway in cyclopropanation reactions.[2] However, ensuring the slow addition of the diazo compound to the reaction mixture containing the catalyst and styrene is a good practice to minimize potential side reactions.
Q4: How can I control the diastereoselectivity (cis/trans ratio) of the this compound product?
A4: Controlling diastereoselectivity is a key challenge. The choice of catalyst is paramount. Chiral catalysts, such as those based on rhodium or copper with specific ligands, are often employed to favor the formation of one diastereomer over the other.[3][4] Reaction temperature and solvent can also influence the stereochemical outcome. Screening different catalysts and carefully optimizing reaction conditions are essential to achieve high diastereoselectivity.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Significant Pyrazoline Byproduct
Root Cause Analysis:
The formation of the pyrazoline byproduct is a common reason for low yields of the desired cyclopropane. This side reaction is often favored by certain solvents and reaction conditions.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can have a profound impact on the reaction pathway. Non-polar, coordinating solvents like 1,2-dichloroethane (DCE) have been shown to favor the desired cyclopropanation, while more polar, non-coordinating solvents like N,N-dimethylacetamide (DMAc) can promote the formation of the pyrazoline byproduct.[1]
-
Catalyst Choice and Loading: Ensure the use of an appropriate catalyst for trifluoromethylcyclopropanation, such as a copper(I) or rhodium(II) complex. The catalyst loading should be optimized; too little catalyst may result in a slow reaction and allow the uncatalyzed [3+2] cycloaddition to dominate.
-
Slow Addition of Trifluorodiazoethane: Adding the trifluorodiazoethane solution slowly to the reaction mixture containing the catalyst and a stoichiometric excess of styrene helps to maintain a low concentration of the diazo compound, which can suppress the formation of the pyrazoline byproduct.
-
Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also favor the [3+2] cycloaddition pathway. It is advisable to start with lower temperatures and gradually increase if the reaction is too slow.
Issue 2: Poor Diastereoselectivity (Undesired cis/trans Ratio)
Root Cause Analysis:
The formation of a mixture of diastereomers can complicate purification and reduce the yield of the desired isomer. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The steric and electronic properties of the catalyst and its ligands play a crucial role in determining the diastereoselectivity. For enantioselective synthesis, chiral ligands are necessary. It is recommended to screen a variety of catalysts and ligands to find the optimal system for the desired stereoisomer.[3]
-
Temperature Optimization: Lowering the reaction temperature often leads to higher diastereoselectivity, as the transition states leading to the different diastereomers may have different activation energies.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thereby affect the diastereoselectivity. Experiment with a range of solvents with varying polarities and coordinating abilities.
Data Presentation
Table 1: Influence of Solvent on Product Distribution in the Reaction of 2-Trifluoromethyl-1,3-enynes with 2,2,2-Trifluorodiazoethane [1]
| Solvent | Predominant Product |
| N,N-Dimethylacetamide (DMAc) | Bis(trifluoromethyl)pyrazolines |
| 1,2-Dichloroethane (DCE) | Bis(trifluoromethyl)cyclopropanes |
Note: This table illustrates the strong solvent dependency of the reaction outcome, highlighting the competition between cyclopropanation and pyrazoline formation.
Table 2: Catalyst Systems for Trifluoromethylcyclopropanation of Styrene
| Catalyst System | Key Features | Reference |
| Copper(I) with tBuBOX ligand | Enables enantioselective cyclopropanation. | [4] |
| Dirhodium complexes (e.g., Rh₂(S-PTAD)₄) | High diastereoselectivity and enantioselectivity. | [3] |
| Engineered Myoglobin Variants | Biocatalytic approach for high stereoselectivity. | [5] |
Experimental Protocols
Representative Experimental Protocol for Copper-Catalyzed Trifluoromethylcyclopropanation of Styrene
This protocol is a generalized procedure based on literature reports and should be optimized for specific substrates and desired outcomes.[4]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) catalyst (e.g., [Cu(NCMe)₄]PF₆, 5 mol%) and the appropriate ligand (e.g., tBuBOX, 5 mol%).
-
Addition of Solvent and Substrate: Add anhydrous 1,2-dichloroethane (DCE) as the solvent, followed by the addition of styrene (1.0 equivalent).
-
Slow Addition of Diazoalkane: A solution of 2,2,2-trifluorodiazoethane in DCE (2.0 equivalents) is added dropwise to the reaction mixture over a period of 6 hours using a syringe pump.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired this compound from byproducts and unreacted starting materials.
Visualizations
Caption: Competing reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 4. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sas.rochester.edu [sas.rochester.edu]
Technical Support Center: Synthesis of 1-(Trifluoromethylcyclopropyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Trifluoromethylcyclopropyl)benzene. The following sections address common issues encountered during synthesis and offer practical solutions to improve reaction yield and purity.
Troubleshooting Guide
Low product yield, incomplete conversion of starting materials, and the formation of side products are common challenges in the synthesis of this compound. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
A primary concern in any synthesis is a lower-than-expected yield of the desired product. The following table outlines potential causes and corresponding solutions to improve the yield of this compound.
| Potential Cause | Recommended Solution |
| Inactive Carbene Precursor | Use freshly prepared or purified trifluorodiazoethane (CF₃CHN₂). Diazo compounds can degrade over time, leading to reduced reactivity. |
| Ineffective Catalyst | Ensure the catalyst (e.g., copper or rhodium complex) is of high purity and handled under appropriate inert conditions. Consider screening different catalysts or ligands to find the optimal system for your specific substrate and conditions. |
| Suboptimal Reaction Temperature | The optimal temperature can be highly dependent on the specific catalyst and substrate. If the reaction is sluggish at lower temperatures, a gradual increase may improve the rate. Conversely, high temperatures can lead to catalyst decomposition and side reactions. An optimization screen is recommended. |
| Presence of Impurities | Ensure all reagents and solvents are pure and dry. Water and other protic impurities can quench the reactive carbene intermediate. Styrene should be freshly distilled to remove polymerization inhibitors. |
| Incorrect Stoichiometry | The ratio of styrene to the carbene precursor and the catalyst loading are critical. An excess of the carbene precursor can lead to side reactions, while insufficient amounts will result in incomplete conversion. Catalyst loading should be optimized for efficiency and cost-effectiveness. |
Issue 2: Incomplete Conversion of Starting Material
Observing a significant amount of unreacted styrene in your post-reaction analysis indicates an issue with the reaction's progress.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS. Some reactions may require longer periods to reach completion. |
| Poor Mixing | In heterogeneous reactions, ensure efficient stirring to facilitate proper mixing of all components. |
| Catalyst Deactivation | The catalyst may deactivate over the course of the reaction. In some cases, a second addition of the catalyst may be beneficial. |
Issue 3: Formation of Side Products
The presence of significant byproducts can complicate purification and reduce the overall yield.
| Common Side Product | Formation Pathway | Mitigation Strategy |
| Styrene Polymer | Acidic or radical impurities, or high temperatures can induce polymerization of styrene. | Use freshly distilled styrene and ensure the reaction is run under an inert atmosphere. Maintain optimal temperature control. |
| Dimerization of the Carbene | At high concentrations, the trifluoromethylcarbene can dimerize to form 1,2-bis(trifluoromethyl)ethene. | Use slow addition of the trifluorodiazoethane precursor to maintain a low concentration of the carbene intermediate. |
| C-H Insertion Products | The highly reactive carbene can insert into C-H bonds of the solvent or starting materials. | Choose a solvent with strong C-H bonds that are less susceptible to insertion (e.g., dichloromethane, dichloroethane). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent and effective methods involve the cyclopropanation of styrene with a trifluoromethylcarbene source. Key approaches include:
-
Transition-metal catalyzed decomposition of trifluorodiazoethane (CF₃CHN₂): Copper and rhodium complexes are commonly used to catalyze this reaction, which offers good control over stereoselectivity.[1]
-
Simmons-Smith type reactions: While the classic Simmons-Smith reaction uses diiodomethane and a zinc-copper couple, modifications are required to introduce a trifluoromethyl group.
-
Corey-Chaykovsky reaction: This method utilizes fluorinated sulfur ylides to react with nitro styrenes, which can then be further modified. This approach can favor the formation of cis-configured products.
Q2: How can I improve the diastereoselectivity of the reaction?
A2: Diastereoselectivity is often influenced by the choice of catalyst and ligands. For rhodium-catalyzed reactions, bulky ligands on the catalyst can enhance facial selectivity. In Simmons-Smith type reactions, directing groups on the substrate can influence the stereochemical outcome. The inherent steric and electronic properties of the substituted styrene will also play a significant role.
Q3: What is the best way to purify this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The exact ratio will depend on the polarity of any side products. Due to the potential volatility of the product, care should be taken during solvent removal.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Trifluorodiazoethane is a potentially explosive and toxic gas. It is typically generated and used in situ from a stable precursor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Reactions should be conducted behind a blast shield.
Experimental Protocols
Protocol 1: Copper-Catalyzed Cyclopropanation of Styrene with Trifluorodiazoethane
This protocol describes a general procedure for the synthesis of this compound using a copper catalyst.
Materials:
-
Styrene, freshly distilled
-
Trifluorodiazoethane (CF₃CHN₂), typically generated in situ or used as a solution
-
Copper(I) triflate (CuOTf) or other suitable copper(I) catalyst
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the copper(I) catalyst (e.g., 5 mol%).
-
Add anhydrous DCM to the flask.
-
Add freshly distilled styrene (1.0 equivalent) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of trifluorodiazoethane (1.2 equivalents) in DCM to the reaction mixture via a syringe pump over several hours.
-
Allow the reaction to stir at the same temperature until completion, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Filter the mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford this compound.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes representative data from the literature to guide optimization.
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Cu(I)-bisoxazoline | - | DCE | 25 | High | [1] |
| Rh₂(OAc)₄ | - | DCM | 25 | Moderate | N/A |
| B(C₆F₅)₃ | - | DCM | 25 | Good | [2][3] |
Note: This table is a qualitative summary. Specific yields can vary significantly based on the exact substrate, reagent purity, and reaction scale.
Visualizations
General Workflow for Synthesis and Troubleshooting
The following diagram illustrates the general workflow for the synthesis of this compound and the logical steps for troubleshooting common issues.
Caption: Workflow and troubleshooting logic for the synthesis of this compound.
Key Reaction Signaling Pathway
The following diagram illustrates the catalytic cycle for a generic copper-catalyzed trifluoromethylcyclopropanation of styrene.
Caption: Simplified catalytic cycle for copper-catalyzed trifluoromethylcyclopropanation of styrene.
References
Technical Support Center: Purification of Fluorinated Cyclopropane Compounds
Welcome to the technical support center for the purification of fluorinated cyclopropane compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying fluorinated cyclopropane compounds?
A1: The primary purification techniques for fluorinated cyclopropane compounds are flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties (e.g., polarity, boiling point, crystallinity) of the target compound. For crude products from synthesis, flash column chromatography is often the first choice.[1][2]
Q2: How does the presence of fluorine in a cyclopropane ring affect its purification?
A2: The high electronegativity of fluorine can significantly alter the polarity and intermolecular interactions of cyclopropane derivatives.[3][4][5] This can lead to challenges such as co-elution with byproducts of similar polarity and difficulty in finding suitable solvent systems for chromatography or recrystallization. The rigid nature of the cyclopropane ring can also lead to the formation of diastereomers (cis/trans isomers) that can be challenging to separate.[6]
Q3: I am having trouble separating cis and trans isomers of my fluorinated cyclopropane derivative. What should I do?
A3: Separating geometric isomers of fluorinated cyclopropanes can be difficult due to their similar physical properties. Here are a few strategies:
-
Optimize Flash Chromatography: Carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and use a high-resolution silica gel. A shallow gradient elution can improve separation.
-
Preparative HPLC: This technique offers higher resolution than flash chromatography. A normal-phase column (silica) or a specialized fluorinated stationary phase might provide the necessary selectivity.[7]
-
Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization can be an effective method for separation. This may require extensive solvent screening.[6]
Q4: What type of HPLC column is best for purifying fluorinated cyclopropanes?
A4: The choice of HPLC column depends on the polarity of your compound.
-
Normal-Phase HPLC (Silica Column): Often effective for separating diastereomers.[6]
-
Reversed-Phase HPLC (C18, C8): Suitable for moderately polar compounds. The unique properties of fluorinated compounds can sometimes lead to poor retention on standard C18 columns.
-
Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These columns can offer unique selectivity for fluorinated compounds due to fluorine-fluorine interactions and are a good alternative to traditional reversed-phase columns.[7][8] The retention of a compound on a fluorinated phase is influenced by both its hydrophobicity and its fluorine content.[7]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of fluorinated cyclopropane compounds.
Chromatography (Flash and HPLC)
| Problem | Possible Causes | Solutions |
| Poor Separation of Isomers (Cis/Trans) | Insufficient resolution of the chromatographic system. | Optimize Mobile Phase: Test a wider range of solvent polarities and consider adding a small amount of a modifier. Change Stationary Phase: If using reversed-phase, try a fluorinated phase column which can offer different selectivity for fluorinated molecules.[7][8] For flash chromatography, consider using a finer mesh silica gel. Gradient Elution: Employ a shallower gradient to enhance the separation of closely eluting compounds. |
| Peak Tailing in HPLC | Secondary interactions with the stationary phase (e.g., silanol groups). Column overload. | Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions. Adjust Mobile Phase pH: For acidic or basic compounds, adjust the pH to be at least 2 units away from the analyte's pKa. Reduce Sample Load: Decrease the concentration or volume of the injected sample.[9] |
| Compound is Not Retained on C18 Column | The compound is too polar for the non-polar stationary phase. | Increase the Aqueous Component: In reversed-phase, a higher percentage of water in the mobile phase will increase retention. Switch to a More Retentive Column: Consider a column with a higher carbon load or an embedded polar group. Use HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative.[9] |
| Co-elution with Impurities | Impurities have very similar polarity to the target compound. | Orthogonal Chromatography: Use a different chromatographic mode (e.g., if reversed-phase fails, try normal-phase or HILIC).[9] Recrystallization: If the compound is crystalline, recrystallization can be a powerful tool to remove impurities with different solubility profiles. |
Recrystallization
| Problem | Possible Causes | Solutions |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling rate is too fast. The solvent's boiling point is too high. | Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Solvent Selection: Try a lower-boiling point solvent or a solvent mixture. Scratching: Gently scratch the inside of the flask with a glass rod to induce nucleation. |
| Purity Does Not Improve After Recrystallization | Impurities have a similar solubility profile to the product. Co-precipitation of impurities. | Change Solvent System: A different solvent or solvent pair may have a better solubility differential between your product and the impurity. Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to achieve high purity.[6] Hot Filtration: If insoluble impurities are present, perform a hot filtration before allowing the solution to cool.[1] |
| Difficulty Finding a Suitable Solvent | The compound is either too soluble or not soluble enough in common solvents. | Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water, and mixtures thereof). A good recrystallization solvent should dissolve the compound when hot but not when cold.[1][10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Fluorinated Cyclopropane Derivative
This protocol is a general guideline for the purification of a moderately polar fluorinated cyclopropane compound using flash chromatography.
1. Sample Preparation:
-
Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent if necessary. If a stronger solvent is used for dissolution, consider dry loading.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gentle pressure. Ensure the packed bed is level and free of cracks.
3. Loading the Sample:
-
Wet Loading: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
4. Elution:
-
Begin elution with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the desired compound.
5. Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1][2][11]
Protocol 2: Preparative HPLC of a Fluorinated Cyclopropylmethylamine
This protocol describes the purification of a fluorinated cyclopropylmethylamine derivative using preparative HPLC.
1. System and Column:
-
A preparative HPLC system equipped with a UV detector.
-
Column: ACE 5AQ column (150 × 21.2 mm, 5 µm particle size).
2. Mobile Phase:
-
A: Water with 0.05% Trifluoroacetic Acid (TFA)
-
B: Methanol with 0.05% Trifluoroacetic Acid (TFA)
3. Gradient Elution:
-
A gradient of 8% to 100% B over 30 minutes is a good starting point. The gradient may need to be optimized based on the retention of the specific compound.
4. Sample Preparation:
-
Dissolve the crude sample in a suitable solvent, such as methanol or the initial mobile phase, and filter it through a 0.45 µm filter before injection.
5. Purification:
-
Inject the sample onto the column.
-
Monitor the elution profile at 220 nm and 254 nm.
-
Collect the fractions corresponding to the desired peak.
6. Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.[12]
Quantitative Data
The following table summarizes purification data for select fluorinated cyclopropane compounds from various sources.
| Compound | Purification Method | Details (e.g., Solvent System, Column) | Yield | Purity | Reference |
| 4-(2,2-Difluorocyclopropyl)-4'-propyl-1,1'-bi(cyclohexane) | Flash Column Chromatography | Petroleum ether | 55% | Not specified | [11] |
| 1'-Propyl-4-vinyl-1,4'-bi(cyclohexane) derivative | Flash Column Chromatography | Petroleum ether | 72% | Not specified | [11] |
| Diastereomeric Spiro LC Candidate 11a | Recrystallization (x3) | Not specified | Not specified | Isolated as a single stereoisomer | [6] |
| N-Boc-protected fluorinated cyclopropylmethylamines | Preparative Chiral HPLC | RegisPack chiral column, 2-10% ethanol in n-hexane | Not specified | >95% | [12] |
| [(1R, 2R)-1-Fluoro-2-(4-methylphenyl)cyclopropyl]methanol | Flash Column Chromatography | Hexane-Et2O, gradient elution from 9:1 to 7:3 | 92% | Not specified | [2] |
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 6. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Trifluoromethylcyclopropanation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during trifluoromethylcyclopropanation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for trifluoromethylcyclopropanation?
A1: The most prevalent and effective catalysts for trifluoromethylcyclopropanation are typically based on copper and rhodium complexes.[1][2][3] Copper(I) catalysts, often paired with BOX ligands, are widely used for enantioselective reactions.[1][4] Dirhodium(II) carboxylate complexes, such as Rh₂(OAc)₄, are also common, particularly for reactions involving diazo compounds.[2][3] More recently, ruthenium-based catalysts and photocatalytic methods have emerged as viable alternatives.[5][6]
Q2: How do I select the appropriate catalyst for my specific substrate?
A2: Catalyst selection is critical and often substrate-dependent. For asymmetric synthesis, screening a library of chiral ligands is frequently necessary to identify the optimal choice for a particular alkene and carbene precursor.[7][8] For electron-deficient alkenes, cobalt-catalyzed systems might offer better reactivity.[7] The steric and electronic properties of your substrate will significantly influence catalyst performance.
Q3: What is the role of the ligand in catalyst performance?
A3: In metal-catalyzed trifluoromethylcyclopropanation, the ligand plays a crucial role in determining the stereoselectivity and efficiency of the reaction. Chiral ligands, such as BOX (bisoxazoline) ligands in copper catalysis, create a chiral environment around the metal center, which directs the facial selectivity of the cyclopropanation, leading to high enantiomeric excess (ee).[1][4] The steric bulk of the ligand can also influence diastereoselectivity.[7]
Q4: Can I use the same catalyst for different trifluoromethylating reagents?
A4: Not necessarily. The choice of catalyst can be highly dependent on the nature of the trifluoromethylating reagent. For instance, reactions with trifluorodiazoethane often employ copper or rhodium catalysts.[1] However, other reagents, such as those used in radical trifluoromethylcyclopropanation, may require a completely different catalytic system, like a photocatalyst.[5] It is essential to consult the literature for catalyst systems validated for the specific reagent you are using.
Troubleshooting Guide
Low or No Conversion
Problem: The reaction shows low or no conversion of the starting material.
| Possible Cause | Troubleshooting Steps |
| Inactive or Deactivated Catalyst | - Verify Catalyst Source and Age: Ensure the catalyst is from a reputable supplier and stored under the recommended conditions (e.g., inert atmosphere, low temperature).[7][9] - Catalyst Activation: Some catalysts may require in-situ formation or pre-activation. For example, a Cu(I) catalyst can be formed in situ from a precursor like [Cu(NCMe)₄]PF₆ and a ligand.[1] - Increase Catalyst Loading: If conversion is low, incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may improve the reaction rate.[7] |
| Poor Reagent Quality | - Purify Reagents: Ensure all starting materials, especially the alkene and the trifluoromethylating reagent, are pure and free from inhibitors.[7] - Check Diazo Compound Purity: If using a diazo compound, ensure it is free from acidic impurities that can cause decomposition.[7] |
| Suboptimal Reaction Conditions | - Solvent Choice: The solvent can significantly impact reactivity. For instance, in some copper-catalyzed reactions, toluene can reduce reactivity, while THF may inhibit the reaction entirely.[1][4] A solvent screen is often beneficial. - Temperature Control: The reaction temperature may need optimization. Some reactions work well at room temperature, while others may require heating or cooling.[7] |
| Presence of Inhibitors | - Moisture and Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7][9] |
Poor Stereoselectivity (Low ee or dr)
Problem: The reaction produces the desired product but with low enantiomeric excess (ee) or diastereomeric ratio (dr).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chiral Ligand/Catalyst | - Ligand Screening: The choice of the chiral ligand is the most critical factor for enantioselectivity. It is often necessary to screen a variety of ligands to find the best one for your specific substrate.[7] - Catalyst-Substrate Mismatch: Not all chiral catalysts are effective for all substrates. Empirical screening is a common practice to find a suitable match.[7] |
| Incorrect Solvent | - Solvent Polarity: The polarity of the solvent can influence stereoselectivity. In some cases, non-polar solvents may provide better results than polar ones.[4] |
| Unfavorable Reaction Temperature | - Lowering the Temperature: Running the reaction at a lower temperature can sometimes enhance stereoselectivity by favoring the transition state that leads to the major enantiomer.[9] |
| Background Uncatalyzed Reaction | - Run a Control Experiment: Perform the reaction without the chiral catalyst to determine if a non-selective background reaction is occurring. If so, optimizing conditions (e.g., lower temperature) to favor the catalyzed pathway is necessary.[9] |
Quantitative Data on Catalyst Performance
The following tables summarize performance data for selected catalyst systems in trifluoromethylcyclopropanation reactions.
Table 1: Copper-Catalyzed Enantioselective Trifluoromethylcyclopropanation of Alkenyl Boronates [1][4]
| Entry | Ligand | Diazo Equiv. | Time (h) | Conversion (%) | dr | ee (%) |
| 1 | tBuBOX (L1) | 2 | 2 | - | 92:8 | - |
| 2 | tBuBOX (L1) | 4 | 6 | 90 | 92:8 | 95:5 |
| 3 | iPrBOX (L2) | 4 | 6 | 72 | 79:21 | 88:12 |
| 4 | PhBOX (L3) | 4 | 6 | 87 | 94:6 | 95:5 |
| 5 | PhBOX (L3) | 2 | 6 | 100 (69% isolated) | 94:6 | 95:5 |
Reaction Conditions: (E)-styryl pinacolboronate (0.4 mmol), [Cu(NCMe)₄]PF₆ (5 mol%), Ligand (5 mol%), DCE (1 mL), inert atmosphere, slow addition of trifluorodiazoethane.
Table 2: Catalyst Screening for Trifluoromethylcyclopropanation of Styrene with a Diazo Reagent [3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 40 | 0 |
| 2 | Rh₂(OAc)₄ (1) | Toluene | 111 | 0 |
| 3 | CuI (1) | CH₂Cl₂ | 40 | 0 |
| 4 | CuI (1) | Toluene | 111 | 74 |
| 5 | Cu(OTf)₂ (1) | Toluene | 111 | 0 |
| 6 | Cu(acac)₂ (1) | Toluene | 111 | 0 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Enantioselective Trifluoromethylcyclopropanation [1][4]
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add [Cu(NCMe)₄]PF₆ (0.02 mmol, 5 mol%) and the appropriate chiral BOX ligand (0.02 mmol, 5 mol%).
-
Add dry 1,2-dichloroethane (DCE, 1 mL).
-
Add the alkenyl boronate substrate (0.4 mmol).
-
Prepare a solution of trifluorodiazoethane (0.8 mmol, 2 equiv) in DCE.
-
Using a syringe pump, add the trifluorodiazoethane solution to the reaction mixture over 6 hours.
-
Stir the reaction at the specified temperature until completion, monitored by TLC or NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Photocatalytic Radical Trifluoromethylcyclopropanation [5]
-
In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the sulfonium salt reagent (0.2 mmol, 1.0 equiv), the desired substrate (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv).
-
Add acetonitrile (MeCN, 4 mL).
-
Seal the flask and transfer it to a photoreactor equipped with blue LED strips (e.g., 462 nm).
-
Irradiate the reaction mixture for 12 hours.
-
After the reaction is complete, dilute the mixture with dichloromethane (DCM, 3 mL).
-
Purify the product by silica gel column chromatography.
Diagrams
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: General workflow for Cu-catalyzed cyclopropanation.
References
- 1. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Diastereoselective Trifluoromethylcyclopropane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diastereoselectivity in trifluoromethylcyclopropane synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of trifluoromethylcyclopropanes, offering potential causes and solutions in a question-and-answer format.
| Issue | Question | Potential Causes & Solutions |
| Low Diastereoselectivity | Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity? | A: Low diastereoselectivity can arise from several factors related to the reaction conditions and reagents. Consider the following troubleshooting steps:1. Catalyst and Ligand Choice: - Steric Bulk: The steric hindrance of the catalyst and its ligands plays a crucial role in directing the approach of the carbene to the alkene. Experiment with bulkier ligands on your metal catalyst (e.g., Rhodium or Copper complexes) to enhance facial selectivity.[1] For instance, in rhodium-catalyzed reactions, switching to a more sterically demanding ligand can significantly improve the diastereomeric ratio (d.r.).[2] - Catalyst-Substrate Matching: Not all catalysts are optimal for all substrates. It may be necessary to screen a variety of catalysts to find the best match for your specific alkene.[1]2. Solvent Effects: - Polarity and Coordination: The solvent can influence the geometry of the transition state. A solvent screen is recommended, exploring a range of polarities. In some cases, coordinating solvents might interfere with directing groups, leading to lower diastereoselectivity.[1]3. Reaction Temperature: - Lowering the Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable transition state, leading to higher diastereoselectivity.[1] Attempt the reaction at a lower temperature, for example, by running it at 0°C or -20°C.4. Carbene Precursor: - Steric Hindrance: The bulkiness of the trifluoromethylcarbene precursor can also influence the stereochemical outcome. If possible, consider using a precursor with different steric properties.[1] |
| Poor Yield | Q: I am observing low conversion of my starting materials and consequently a poor yield of the desired trifluoromethylcyclopropane. What could be the issue? | A: Low yields can be attributed to catalyst deactivation, suboptimal reaction conditions, or the presence of inhibitors. Here are some troubleshooting suggestions:1. Presence of Inhibitors: - Water and Oxygen: Many catalysts used in cyclopropanation are sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1] - Reagent Purity: Impurities in solvents or reagents can act as catalyst poisons. Use freshly purified solvents and high-purity reagents.[1]2. Catalyst Activity: - Catalyst Loading: At very low catalyst loadings, a non-selective background reaction may compete, or the reaction may not proceed to completion.[1] Consider incrementally increasing the catalyst loading. - Catalyst Choice: Some catalysts are inherently more active than others for specific transformations. For instance, in some cases, copper catalysts have been shown to be effective where rhodium catalysts failed.[3]3. Reaction Time and Temperature: - Extended Reaction Time: For less reactive substrates, extending the reaction time may be necessary to achieve full conversion.[1] - Elevated Temperature: While lower temperatures are often better for selectivity, a moderate increase in temperature can sometimes be necessary to drive the reaction to completion, especially with less reactive alkenes. This should be balanced with the potential for decreased diastereoselectivity. |
| Side Product Formation | Q: I am observing the formation of significant amounts of side products, such as dimers of the diazo compound. How can I minimize this? | A: The formation of side products, particularly from the self-reaction of the carbene precursor, is a common issue. Here are some strategies to mitigate this:1. Slow Addition of Diazo Compound: - Syringe Pump: Adding the trifluorodiazoethane solution slowly over an extended period using a syringe pump helps to maintain a low concentration of the diazo compound in the reaction mixture. This minimizes its self-dimerization and favors the desired reaction with the alkene.[4]2. Catalyst Choice: - Efficient Carbene Trapping: A highly efficient catalyst will rapidly trap the carbene as it is formed, reducing the opportunity for side reactions. Screening different catalysts for their efficiency in this regard can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethylcyclopropanes with high diastereoselectivity?
A1: Several effective methods have been developed. The most prominent include:
-
Transition-Metal-Catalyzed Cyclopropanation: This is a widely used strategy, often employing catalysts based on rhodium(II) or copper(I).[2][3] Chiral ligands attached to these metals can induce high levels of both diastereoselectivity and enantioselectivity. Dirhodium complexes, in particular, have been shown to be highly effective for the reaction of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes, achieving diastereoselectivities greater than 94%.[2]
-
Biocatalytic Cyclopropanation: Engineered myoglobin catalysts have emerged as a powerful tool for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes. These enzymatic reactions can proceed with excellent diastereo- and enantioselectivity (up to 99.9% de and ee).[5][6]
-
Michael-Initiated Ring Closure (MIRC): This method involves the reaction of a nucleophile with an α,β-unsaturated compound, followed by an intramolecular cyclization. While effective, achieving high diastereoselectivity can sometimes be challenging with this approach.[7]
Q2: How does the choice of catalyst influence the diastereoselectivity of the cyclopropanation reaction?
A2: The catalyst is a critical factor in controlling diastereoselectivity. The ligands coordinated to the metal center create a specific chiral environment around the active site. This chiral environment dictates the trajectory of the alkene's approach to the metal-carbene intermediate, thereby favoring the formation of one diastereomer over the other. For instance, adamantylglycine-derived dirhodium complexes have been successfully used to achieve high diastereoselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes.[2]
Q3: Can the electronic properties of the alkene substrate affect the diastereoselectivity?
A3: Yes, the electronic properties of the substituents on the alkene can influence both the reactivity and the stereoselectivity of the cyclopropanation. Electron-rich alkenes are generally more reactive towards the electrophilic metal-carbene intermediate. The nature of the substituents can also impact the steric interactions in the transition state, which in turn affects the diastereomeric ratio of the product.
Q4: What is the typical procedure for setting up a rhodium-catalyzed trifluoromethylcyclopropanation reaction?
A4: A general procedure involves dissolving the alkene and the rhodium catalyst in a dry, inert solvent (such as dichloromethane or dichloroethane) under an inert atmosphere. The trifluorodiazoethane solution is then added slowly to the reaction mixture at a controlled temperature. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the product is purified by column chromatography. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q5: Are there any safety precautions I should be aware of when working with trifluorodiazoethanes?
A5: Yes, diazo compounds are potentially explosive and should be handled with care. It is recommended to use them in solution and avoid high concentrations. Reactions should be carried out behind a blast shield, and appropriate personal protective equipment (PPE) should be worn at all times. Some methods now utilize in-situ generation of the diazo intermediate to improve safety and handling.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for Diastereoselective Trifluoromethylcyclopropanation of Styrene
| Catalyst System | Alkene | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Rh₂(R-PTAD)₄ | Styrene | >97:3 | 96% | 85% | [2] |
| Mb(H64V,V68A) | p-chlorostyrene | >99.5:0.5 | 99.9% | 76% | [5] |
| Cu(I)-tBuBOX | (E)-styryl pinacolboronate | 92:8 | 90% | 85% | [4] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Diastereoselective Cyclopropanation of Styrene
This protocol is adapted from the work of Davies et al. on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes.[2]
Materials:
-
Styrene
-
1-Phenyl-2,2,2-trifluorodiazoethane
-
Rh₂(R-PTAD)₄ (adamantylglycine-derived dirhodium complex)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, syringe pump
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Rh₂(R-PTAD)₄ (0.01 mmol, 1 mol%). The flask is then sealed with a septum and purged with argon.
-
Addition of Reactants: Anhydrous DCM (5 mL) is added via syringe, followed by styrene (1.0 mmol, 1.0 equiv). The mixture is stirred at room temperature until the catalyst is fully dissolved.
-
Slow Addition of Diazo Compound: A solution of 1-phenyl-2,2,2-trifluorodiazoethane (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL) is drawn into a syringe and placed on a syringe pump. The solution is added dropwise to the reaction mixture over a period of 4 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure trifluoromethyl-substituted cyclopropane.
-
Analysis: The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
Protocol 2: Myoglobin-Catalyzed Diastereoselective Cyclopropanation
This protocol is based on the work of Fasan et al. utilizing engineered myoglobin catalysts.[5]
Materials:
-
E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68A))
-
Styrene derivative (e.g., p-chlorostyrene)
-
2,2,2-Trifluoroethylamine hydrochloride (precursor for the diazo compound)
-
Sodium nitrite
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Two-compartment reactor
Procedure:
-
Cell Preparation: E. coli cells expressing the myoglobin catalyst are harvested by centrifugation and resuspended in potassium phosphate buffer to a specific optical density (e.g., OD₆₀₀ = 40).
-
Reaction Setup: The cell suspension and the styrene derivative (e.g., 30 mM) are placed in one chamber of a two-compartment reactor.
-
In-situ Generation of Diazo Compound: In the second chamber, a solution of 2,2,2-trifluoroethylamine hydrochloride is treated with an aqueous solution of sodium nitrite to generate gaseous 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). This gas is then passed into the first chamber containing the cell suspension.
-
Reaction: The reaction mixture is stirred at room temperature for 5-12 hours.
-
Workup: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
-
Analysis: The diastereomeric ratio and enantiomeric excess are determined by chiral GC or SFC analysis.
Visualizations
Caption: A typical experimental workflow for diastereoselective trifluoromethylcyclopropane synthesis.
Caption: Key factors influencing diastereoselectivity in trifluoromethylcyclopropanation reactions.
References
- 1. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox Engineering of Myoglobin by Cofactor Substitution to Enhance Cyclopropanation Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Scale-up challenges for the synthesis of 1-(Trifluoromethylcyclopropyl)benzene
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the scale-up synthesis of 1-(Trifluoromethylcyclopropyl)benzene. It addresses common challenges, offers detailed experimental protocols, and presents quantitative data to aid in process optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for this compound?
A1: Several methods have been developed, with varying suitability for scale-up. The most prominent routes include:
-
Deoxyfluorination of Cyclopropane Carboxylic Acids: This method involves treating a corresponding cyclopropane carboxylic acid with sulfur tetrafluoride (SF₄). It has been successfully applied for multigram scale synthesis.[1][2]
-
Cyclopropanation of Styrene with a Trifluoromethylcarbene Source: This is a direct and widely studied approach. The trifluoromethylcarbene can be generated from various precursors, including:
-
2-diazo-1,1,1-trifluoroethane (CF₃CHN₂): Often used in biocatalytic systems, for instance, with engineered myoglobin catalysts.[3] Handling gaseous and potentially explosive diazo compounds can be a scale-up challenge.
-
Sulfonium Ylides: These offer a milder, diazo-free alternative for generating the required carbene.[4]
-
Photocatalytic Methods: Using benchtop-stable sulfonium salts that release trifluoromethylcyclopropyl radicals under mild photochemical conditions is an emerging, scalable option.[5]
-
-
Use of Ruppert-Prakash Reagent (TMSCF₃): This reagent is a versatile source for trifluoromethylation and can be used to generate a difluorocarbene for subsequent reactions.[6][7][8]
Q2: What are the primary safety concerns when scaling up the synthesis?
A2: Scaling up the synthesis introduces several critical safety considerations:
-
Exothermic Reactions: The cyclopropanation of styrene can be highly exothermic. Styrene itself can undergo uncontrolled polymerization, which is also an exothermic process that can lead to a thermal runaway.[9] Proper temperature control, adequate cooling capacity, and controlled addition of reagents are crucial.
-
Hazardous Reagents: Many routes use hazardous materials. Sulfur tetrafluoride (SF₄) is highly toxic and corrosive.[1][2] Diazo compounds can be explosive.[3] Reagents like chloroform, used in some carbene generation methods, are toxic.[10]
-
Pressure Management: Reactions that generate gaseous by-products or are run at elevated temperatures require robust pressure management systems to prevent vessel rupture.
-
Static Discharge: Styrene can accumulate static charges, creating a spark hazard. All equipment should be properly grounded.[9]
Q3: How does the choice of trifluoromethylating agent impact the reaction at scale?
A3: The choice of agent is critical for scalability, safety, and cost.
-
Gaseous/Unstable Reagents (e.g., CF₃CHN₂): These require specialized equipment for handling and controlled delivery, which can be complex and expensive to implement on a large scale.[3]
-
Stable Solid Precursors (e.g., Sulfonium Salts): Benchtop-stable solids are generally easier and safer to handle, store, and dose in large quantities, making them more amenable to industrial-scale processes.[5]
-
Ruppert-Prakash Reagent (TMSCF₃): This is a liquid reagent that is widely used but requires an initiator (often a fluoride source), adding another component to control and optimize.[7][11] Its use in flow chemistry systems is being explored to improve safety and control at scale.[8]
Q4: What are the typical challenges encountered during work-up and purification on a larger scale?
A4: The primary challenges are product volatility and the removal of process impurities.
-
Product Volatility: this compound is noted to be significantly volatile.[12] During solvent removal (e.g., rotary evaporation), significant product loss can occur. This necessitates gentle concentration conditions (low temperature, controlled pressure) or the use of alternative purification methods like fractional distillation.
-
Chromatography: While effective at the lab scale, scaling up silica gel column chromatography can be expensive and generate large volumes of solvent waste.[13] Optimizing the reaction to minimize impurities is preferable to relying solely on chromatography for purification at scale.
-
Emulsion Formation: During aqueous work-up, emulsions can form, complicating phase separation. This can be mitigated by adding brine or adjusting the pH.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or Inconsistent Yield | 1. Poor Reagent Quality: Degradation of styrene (polymerization), initiator, or catalyst. | 1. Use freshly distilled styrene. Verify the activity/purity of catalysts and initiators. Store reagents under recommended conditions (e.g., inert atmosphere, low temperature). |
| 2. Inefficient Carbene/Radical Generation: Sub-optimal temperature, insufficient initiator/catalyst, or presence of quenching impurities (e.g., water). | 2. Re-optimize reaction temperature and catalyst/initiator loading for the new scale. Ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive. | |
| 3. Side Reactions: Uncontrolled polymerization of the styrene starting material.[9] | 3. Implement strict temperature control. Consider adding a polymerization inhibitor if compatible with the reaction chemistry. Ensure slow, controlled addition of the carbene precursor. | |
| Significant By-product Formation | 1. Carbene Dimerization: High concentration of the reactive carbene intermediate. | 1. Use a slow-addition method for the carbene precursor or the initiator to maintain a low steady-state concentration of the reactive species. |
| 2. Reaction with Solvent: The reactive intermediate may react with the solvent. | 2. Review solvent compatibility. Ethereal solvents like THF are common, but their suitability should be confirmed for the specific reaction conditions.[6] | |
| 3. Isomer Formation: Depending on the specific synthetic route, diastereomers may form. | 3. Analyze the crude product to identify isomers. Reaction conditions, particularly the catalyst and solvent, can influence stereoselectivity.[3] | |
| Product Loss During Work-up/Purification | 1. High Volatility of Product: Product is lost during solvent removal.[12] | 1. Use a high-vacuum pump with a cold trap (-78 °C) to recover volatilized product. Perform rotary evaporation at reduced temperature and pressure. Consider purification by vacuum distillation instead of chromatography. |
| 2. Difficult Separation from Starting Material: Similar boiling points or chromatographic behavior. | 2. Drive the reaction to full conversion to minimize residual starting material. Optimize chromatographic conditions (e.g., solvent gradient) or consider fractional distillation. | |
| Exothermic Event or Runaway Reaction | 1. Rapid Reagent Addition: Adding a catalyst or reagent too quickly can lead to a rapid, uncontrolled exotherm. | 1. Add reagents subsurface via a syringe pump or addition funnel over an extended period. Monitor the internal reaction temperature closely with a calibrated probe. |
| 2. Inadequate Cooling: The cooling system cannot remove heat as fast as it is generated. | 2. Ensure the reactor is not overfilled (maintain adequate surface area for heat exchange). Use a larger cooling bath or a more efficient cryostat. For very large scales, pilot plant reactors with cooling jackets are necessary. | |
| 3. Styrene Polymerization: Spontaneous polymerization is initiated by heat or contaminants.[14] | 3. Have a "short-stop" quenching agent ready to add in case of an uncontrolled temperature rise.[9] Ensure the starting material is properly inhibited and stored. |
Section 3: Data Presentation
Table 1: Comparison of Selected Synthetic Methods
| Method | Reagents | Scale | Yield | Key Conditions | Reference |
| Deoxyfluorination | Cyclopropane carboxylic acid, SF₄ | Multigram | Good (not specified) | Deoxyfluorination reaction | [1][2] |
| Biocatalytic Cyclopropanation | p-methoxy-styrene, CF₃CHN₂ | 0.1 g | 76% | Myoglobin catalyst Mb(H64V,V68A), whole E. coli cells | [3] |
| Photocatalytic Radical Cyclopropanation | Styrene, Sulfonium Salt 1, K₃PO₄ | 0.2 mmol | High (not specified) | Blue LED irradiation, MeCN solvent, 12 h | [5] |
| Difluorocarbene Generation | Styrene, TMSCF₃, TBAT (initiator) | Lab Scale | Good (not specified) | THF solvent, optimized to 2.5 eq. of TMSCF₃ | [6] |
Section 4: Key Experimental Protocols
Protocol 1: Photocatalytic Synthesis of this compound (Adapted from[5])
This protocol is a general representation for a lab-scale reaction and must be optimized and validated for safety before scaling up.
-
Reactor Setup: In a glovebox, charge a Schlenk flask or an appropriate photoreactor vessel equipped with a magnetic stir bar with the trifluoromethylcyclopropyl precursor sulfonium salt (1.0 equiv), styrene (2.0 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve the desired concentration (e.g., 0.05 M relative to the sulfonium salt).
-
Reaction Execution: Seal the flask and transfer it to a photoreactor equipped with blue LED strips (e.g., λₘₐₓ = 462 nm). Begin vigorous stirring and irradiate the mixture at a controlled temperature (e.g., 20-25 °C).
-
Scale-up Note: Ensure uniform light penetration and temperature control across the entire reactor volume. This may require specialized reactor designs.
-
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC-MS or ¹H NMR until the starting material is consumed (e.g., 12 hours).
-
Work-up: a. Once the reaction is complete, dilute the mixture with dichloromethane (DCM). b. Filter the mixture to remove inorganic salts. c. Wash the filtrate with water and then with brine to remove residual salts and solvent. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent in vacuo at low temperature (<30 °C) due to the product's volatility.
-
Purification: Purify the crude product by silica gel column chromatography or, for larger scales, consider vacuum distillation.
Section 5: Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic flow for addressing low yield in scale-up synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. plasticseurope.org [plasticseurope.org]
- 10. benchchem.com [benchchem.com]
- 11. Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 13. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wwz.cedre.fr [wwz.cedre.fr]
Technical Support Center: Troubleshooting Low Conversion Rates in Trifluoromethylcyclopropanation
Welcome to the technical support center for trifluoromethylcyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other undesirable outcomes in trifluoromethylcyclopropanation reactions.
Issue 1: Low or No Conversion in Rhodium-Catalyzed Trifluoromethylcyclopropanation
Question: My rhodium-catalyzed cyclopropanation with a trifluoromethyl diazoalkane is showing low to no conversion. What are the potential causes and how can I improve the yield?
Answer: Low conversion in rhodium-catalyzed trifluoromethylcyclopropanation can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Conversion in Rhodium-Catalyzed Reactions
Removal of unreacted starting materials from trifluoromethylcyclopropane products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from trifluoromethylcyclopropane products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in trifluoromethylcyclopropane synthesis?
A1: The nature of impurities largely depends on the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Such as the alkene, diazo compounds (e.g., 1-aryl-2,2,2-trifluorodiazoethanes), ylides (e.g., sulfur ylides), or carboxylic acid precursors.[1][2][3]
-
Catalyst Residues: For instance, rhodium or palladium catalysts used in cyclopropanation reactions.[2][3]
-
Byproducts: These can include products from side reactions like dimerization of the carbene, or byproducts from the generation of the reactive species (e.g., organic byproducts from CH2N2 generation).[2]
-
Solvents and Reagents: Residual solvents and excess reagents used during the reaction or workup.
Q2: Which purification techniques are most effective for trifluoromethylcyclopropane products?
A2: The choice of purification technique depends on the scale of the reaction and the physicochemical properties of the product and impurities. Commonly used methods include:
-
Flash Column Chromatography: Highly effective for removing a wide range of impurities and is applicable for many trifluoromethylcyclopropane derivatives.[4][5][6]
-
Distillation: Suitable for volatile and thermally stable trifluoromethylcyclopropane products. This method is particularly advantageous for large-scale purification to avoid chromatography.[1]
-
Liquid-Liquid Extraction: Useful for removing water-soluble impurities and can be a crucial step in the initial workup.[7]
-
Recrystallization: An effective method for obtaining highly pure crystalline solid products.
Q3: My trifluoromethylcyclopropane product appears to be unstable on silica gel. What are my options?
A3: If your compound shows instability on silica gel, you can consider the following alternatives:
-
Use Deactivated Silica Gel: The acidity of silica gel can sometimes lead to the degradation of sensitive compounds. You can deactivate silica by treating it with a base, such as triethylamine, mixed with the eluent.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.[6]
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography can be a viable option.[8]
-
Non-Chromatographic Methods: Explore purification techniques like distillation, recrystallization, or extraction.[1][5]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation (ΔRf > 0.2). Consider using a different solvent system, for example, switching from ethyl acetate/hexane to dichloromethane/hexane.[6] |
| Co-elution of impurities with similar polarity. | If baseline separation is not achievable, consider a multi-step purification approach. For example, an initial extraction or distillation to remove some impurities followed by chromatography. | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is very polar, you might need to use a more polar solvent system, such as methanol in dichloromethane.[6] |
| The compound has decomposed on the silica gel. | Test for compound stability on a small amount of silica. If it is unstable, use a deactivated stationary phase or an alternative purification method.[6] | |
| Yellowish Color in Product Fractions | Residual metal catalyst from the reaction. | Traces of palladium or other transition metals can cause discoloration. Washing the crude product with a solution of sodium thiosulfate or filtering through a plug of charcoal may help remove these impurities.[9] |
| An unknown, colored impurity is present. | If the impurity does not separate on TLC, consider recrystallization if the product is a solid. |
Distillation
| Problem | Possible Cause | Solution |
| Product Decomposes During Distillation | The product is thermally unstable at the required boiling point. | Use vacuum distillation to lower the boiling point of the product. |
| Poor Separation of Product from a Close-Boiling Impurity | The boiling points of the product and impurity are too similar. | Use fractional distillation with a fractionating column to improve separation efficiency. |
| Bumping or Uneven Boiling | Lack of nucleation sites for smooth boiling. | Use a magnetic stir bar or boiling chips in the distillation flask. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a column with silica gel (230-400 mesh). The amount of silica should be about 50-100 times the weight of the crude sample.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column with the optimized eluent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Distillation
-
Setup: Assemble the distillation apparatus (distilling flask, condenser, receiving flask). Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude product to the distilling flask along with boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently.
-
Distillation: Collect the fraction that distills at the expected boiling point of the product.
-
Completion: Stop the distillation before the distilling flask runs dry.
Data Presentation
Table 1: Comparison of Purification Methods for Trifluoromethylcyclopropanes
| Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 70-95% | Widely applicable, good for complex mixtures.[4][5] | Can be time-consuming, requires significant solvent, potential for product decomposition on silica.[5][6] |
| Distillation | >98% | 80-98% | Excellent for volatile, thermally stable compounds; scalable.[1] | Not suitable for non-volatile or thermally sensitive compounds; may not separate close-boiling impurities. |
| Recrystallization | >99% | 50-90% | Can provide very high purity for solid compounds. | Yield can be lower, requires a suitable solvent, not applicable to oils.[5] |
| Liquid-Liquid Extraction | Varies | >95% | Good for initial workup to remove highly polar or ionic impurities.[7] | Limited separation capability for compounds with similar solubility. |
Visualizations
Caption: General experimental workflow for the purification of trifluoromethylcyclopropane products.
Caption: Decision tree for selecting a primary purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. Purification [chem.rochester.edu]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Characterization of impurities in 1-(Trifluoromethylcyclopropyl)benzene synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of 1-(Trifluoromethylcyclopropyl)benzene. Our focus is on addressing common impurities and offering practical solutions to challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the cyclopropanation of styrene with a trifluoromethylcarbene precursor. This is typically achieved through a rhodium(II)-catalyzed reaction of styrene with 2,2,2-trifluoro-1-diazoethane. Copper-catalyzed reactions are also utilized. These methods offer good control over the reaction and yield the desired product with varying degrees of diastereoselectivity.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities encountered in this synthesis include:
-
Diastereomers: The cis- and trans-isomers of this compound are the most common impurities, arising from the non-selective addition of the carbene to the styrene double bond.
-
Carbene Dimerization Products: The trifluoromethylcarbene intermediate can dimerize to form 1,1,1,4,4,4-hexafluoro-2-butene (cis and trans isomers). This is often considered an unwanted side-reaction.[1]
-
Pyrazoline Adducts: 1,3-dipolar cycloaddition of the diazo compound with styrene can lead to the formation of a pyrazoline intermediate. This intermediate may or may not eliminate nitrogen to form the desired cyclopropane.[2]
-
Unreacted Starting Materials: Residual styrene and unreacted trifluorodiazoethane precursor may also be present in the crude product.
Q3: How can I control the diastereoselectivity of the reaction to favor one isomer?
A3: Controlling diastereoselectivity is a key challenge. Several factors influence the cis/trans ratio of the product:
-
Catalyst Choice: The ligands on the rhodium catalyst play a crucial role. Bulky ligands can favor the formation of the trans isomer due to steric hindrance. Screening different rhodium catalysts, such as Rh₂(OAc)₄ or chiral rhodium(II) carboxylates, is recommended to optimize for the desired diastereomer.[3]
-
Solvent: The polarity of the solvent can influence the transition state of the cyclopropanation reaction and thus affect the diastereomeric ratio.
-
Temperature: Reaction temperature can also impact selectivity. Lower temperatures generally favor the formation of the thermodynamically more stable trans isomer.
Q4: What analytical techniques are best for characterizing the product and its impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying them based on their mass fragmentation patterns. It is particularly useful for detecting unreacted styrene and carbene dimerization byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the cis and trans diastereomers, which may be difficult to resolve by GC. Chiral HPLC columns can be used to separate enantiomers if a chiral catalyst is employed.[1][4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for structural elucidation of the desired product and its isomers. The coupling constants and chemical shifts in both proton and fluorine spectra can help distinguish between the cis and trans diastereomers. Quantitative NMR (qNMR) can be used for accurate purity assessment.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the rhodium catalyst is fresh and has been stored under an inert atmosphere. Consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[3] |
| Decomposition of Diazo Compound | Use a syringe pump for the slow addition of the trifluorodiazoethane solution to the reaction mixture to minimize side reactions like dimerization.[3] Ensure the diazo compound is pure and free from acidic impurities. |
| Low Reaction Temperature | While lower temperatures can improve diastereoselectivity, they may also decrease the reaction rate. If conversion is low, consider gradually increasing the reaction temperature. |
| Poor Quality of Styrene | Use freshly distilled styrene to remove any polymerization inhibitors. |
| Presence of Water or Oxygen | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[3] |
Issue 2: Poor Diastereoselectivity (Undesired cis/trans Ratio)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen different rhodium(II) catalysts with varying ligands. Catalysts with bulkier ligands often favor the formation of the trans isomer. |
| Incorrect Solvent | Experiment with a range of solvents with different polarities. Non-polar solvents like dichloromethane or hexane are common starting points. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the formation of the thermodynamically more stable trans isomer. |
| Rate of Addition of Diazo Compound | A very slow addition rate can sometimes improve diastereoselectivity by maintaining a low concentration of the reactive carbene intermediate. |
Issue 3: Presence of Significant Impurities in the Final Product
| Observed Impurity (by GC-MS or NMR) | Potential Cause | Troubleshooting and Mitigation |
| Peaks corresponding to C₄H₂F₆ (Carbene Dimer) | High concentration of the carbene intermediate. | Add the trifluorodiazoethane solution more slowly to the reaction mixture. Ensure efficient stirring. |
| Signals corresponding to a pyrazoline structure in NMR | 1,3-dipolar cycloaddition is competing with cyclopropanation. | This side reaction is often influenced by the electronics of the alkene and the catalyst. Screening different catalysts may help to favor the cyclopropanation pathway. |
| Significant peak for styrene in GC-MS | Incomplete reaction. | Refer to the troubleshooting guide for low yield (Issue 1). |
| Broad peaks or baseline noise in chromatograms | Polymerization of styrene. | Use freshly distilled styrene and ensure the reaction is carried out under an inert atmosphere. |
Quantitative Data Summary
| Parameter | Typical Values | Analytical Method |
| Yield of this compound | 60-95% | Gravimetric analysis after purification |
| Diastereomeric Ratio (trans:cis) | 1:1 to >20:1 | ¹H NMR, ¹⁹F NMR, GC, HPLC |
| Catalyst Loading | 0.5 - 5 mol% | - |
| Reaction Temperature | 0 °C to 80 °C | - |
| Retention Time (GC) | Varies with column and conditions | GC-MS |
| ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) for (2-(Trifluoromethyl)cyclohexyl)benzene (analogous) | cis-isomer: δ 7.32-7.22 (m, 5H), 3.14-3.10 (m, 1H), 2.69-2.60 (m, 1H), 2.18-1.51 (m, 8H) | ¹H NMR |
| ¹⁹F NMR Chemical Shifts (CDCl₃, 376 MHz) for (2-(Trifluoromethyl)cyclohexyl)benzene (analogous) | cis-isomer: δ -62.5 (s, br); trans-isomer: δ -68.6 (d, J = 7.90 Hz) | ¹⁹F NMR |
Note: The provided NMR data is for a closely related analogue, (2-(Trifluoromethyl)cyclohexyl)benzene, and serves as a reference for the expected chemical shift regions and coupling patterns.[9] Actual values for this compound may vary.
Experimental Protocols
Detailed Protocol: Rhodium-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Styrene (freshly distilled)
-
2,2,2-Trifluoro-1-diazoethane solution in a suitable solvent (e.g., diethyl ether)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add Rh₂(OAc)₄ (1-2 mol%).
-
Add anhydrous DCM to dissolve the catalyst.
-
Add freshly distilled styrene (1.0 equivalent) to the flask.
-
In a separate, dry syringe, draw up the solution of 2,2,2-trifluoro-1-diazoethane (1.1-1.5 equivalents).
-
Set up a syringe pump to add the diazoethane solution to the reaction mixture over a period of 2-4 hours with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from the catalyst and any high-boiling impurities. The diastereomers may co-elute.
Protocol: GC-MS Analysis for Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/sec
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., DCM).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol: HPLC Separation of Diastereomers
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Column: A normal-phase silica gel column or a reverse-phase C18 column can be screened. Chiral columns (e.g., Chiralcel OD-H) are necessary for separating enantiomers.
HPLC Conditions (Example for Diastereomer Separation on Silica Gel):
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
Sample Preparation:
-
Dissolve the purified product mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
Metabolic Stability Showdown: 1-(Trifluoromethylcyclopropyl)benzene Poised to Outperform (Trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, optimizing metabolic stability is a cornerstone of designing effective and safe therapeutics. The strategic introduction of fluorine-containing functional groups is a widely employed tactic to mitigate rapid metabolism. This guide provides a comparative analysis of the expected metabolic stability of 1-(trifluoromethylcyclopropyl)benzene and (trifluoromethyl)benzene, drawing upon established principles of drug metabolism and available experimental data on related structures.
Executive Summary of a Hypothetical Comparison
To illustrate the anticipated differences in metabolic stability, the following table presents hypothetical, yet scientifically plausible, data from a simulated in vitro human liver microsomal stability assay.
| Compound | Structure | Predicted Half-Life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) |
| (Trifluoromethyl)benzene | 45 | 30.8 | |
| This compound | > 120 | < 11.5 |
Note: The data presented in this table is illustrative and intended to reflect the expected relative metabolic stability based on chemical principles. Actual experimental values may vary.
Delving into the Metabolic Pathways
The predicted superior metabolic stability of this compound stems from the blockage of key metabolic pathways that would otherwise lead to the degradation of the parent molecule.
(Trifluoromethyl)benzene: The primary route of metabolism for benzene and its simple derivatives is oxidation of the aromatic ring, primarily mediated by cytochrome P450 (CYP) enzymes.[1] This process typically involves the formation of an epoxide, which can then be converted to various phenolic metabolites. While the strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring to some extent, making it more resistant to oxidation compared to benzene, it does not entirely prevent it.[2]
This compound: This compound benefits from a dual-layered defense against metabolism. Firstly, like (trifluoromethyl)benzene, the trifluoromethyl group provides a degree of electronic deactivation of the phenyl ring. More importantly, the 1-(trifluoromethylcyclopropyl) substituent acts as a steric shield, physically hindering the approach of metabolizing enzymes to the aromatic ring. Furthermore, the cyclopropyl ring itself is generally more resistant to metabolism than a simple alkyl chain. The combination of the trifluoromethyl group and the cyclopropyl ring is a recognized strategy for enhancing metabolic stability in drug discovery.
The following diagram illustrates the likely metabolic fates of the two compounds, highlighting the protective effect of the trifluoromethylcyclopropyl group.
Caption: Predicted metabolic pathways of (Trifluoromethyl)benzene versus this compound.
Experimental Protocols: A Standard Approach
The determination of metabolic stability is routinely conducted using in vitro assays with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.
In Vitro Microsomal Stability Assay Protocol
-
Preparation of Reagents:
-
Test compounds and positive controls are dissolved in an organic solvent, typically DMSO, to create stock solutions.
-
Pooled human liver microsomes are thawed on ice and diluted to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
A solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in the same buffer. The regenerating system ensures a sustained supply of the essential cofactor NADPH for CYP enzyme activity.
-
-
Incubation:
-
The microsomal suspension is added to the wells of a 96-well plate.
-
The test compound solution is then added to the microsomes and the plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time-Point Sampling and Reaction Termination:
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately stopped ("quenched") by the addition of a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any metabolites, is transferred to a new plate for analysis.
-
The concentration of the parent compound at each time point is quantified using a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of remaining parent compound is plotted against time.
-
The slope of the resulting line provides the first-order elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
The following diagram outlines the typical workflow of an in vitro microsomal stability assay.
Caption: A streamlined workflow for determining in vitro metabolic stability using liver microsomes.
Conclusion
In the pursuit of drug candidates with favorable pharmacokinetic profiles, the incorporation of moieties that enhance metabolic stability is a critical design element. Based on fundamental principles of drug metabolism, this compound is strongly predicted to exhibit superior metabolic stability compared to (trifluoromethyl)benzene. The trifluoromethylcyclopropyl group offers a robust "metabolic shield" by both sterically hindering and electronically deactivating the aromatic ring, thereby blocking common sites of oxidative metabolism. For researchers aiming to develop long-lasting and effective therapeutic agents, the 1-(trifluoromethylcyclopropyl)phenyl motif represents a valuable building block for enhancing metabolic robustness.
References
A Comparative Analysis of the Biological Activity of 1-(Trifluoromethylcyclopropyl)benzene and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing novel therapeutics, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. One common and effective strategy is the introduction of fluorine atoms or fluorinated moieties to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of 1-(Trifluoromethylcyclopropyl)benzene and its non-fluorinated counterpart, 1-phenylcyclopropane, focusing on key biological activity parameters: metabolic stability, lipophilicity, and plasma protein binding.
Key Physicochemical and Pharmacokinetic Parameters: A Comparative Overview
The introduction of a trifluoromethyl (CF3) group in place of a methyl group can profoundly alter a molecule's behavior in a biological system. The high electronegativity and steric bulk of the CF3 group influence electron distribution, bond strength, and intermolecular interactions.
| Parameter | This compound (Anticipated) | 1-Phenylcyclopropane (Reference) | Rationale for Anticipated Difference |
| Metabolic Stability | Higher | Lower | The strong carbon-fluorine bonds in the trifluoromethyl group are less susceptible to enzymatic oxidation by cytochrome P450 enzymes, a primary route of drug metabolism. This "metabolic blocking" is a well-established strategy to increase the half-life of drug candidates. |
| Lipophilicity (LogP) | Higher | Lower | The trifluoromethyl group is significantly more lipophilic than a methyl group. While direct experimental LogP values are unavailable, computed values for similar structures suggest a notable increase. For instance, the computed XLogP3-AA for 1-ethyl-2-[1-(trifluoromethyl)cyclopropyl]benzene is 4.4, whereas the computed XLogP3-AA for the related 1-phenylcyclopropene is 2.3. This increase in lipophilicity can impact solubility, membrane permeability, and protein binding. |
| Plasma Protein Binding | Higher | Lower | Increased lipophilicity often correlates with higher plasma protein binding. The trifluoromethylated compound is expected to have a greater affinity for hydrophobic pockets in proteins like human serum albumin (HSA), potentially leading to a lower fraction of unbound (active) drug in circulation. |
Experimental Protocols
To facilitate the direct comparison of this compound and 1-phenylcyclopropane, detailed protocols for key in vitro assays are provided below.
In Vitro Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Test compounds (this compound and 1-phenylcyclopropane)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for In Vitro Microsomal Stability Assay.
LogP Determination (Shake-Flask Method)
This method determines the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with water)
-
Water (or buffer, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add equal volumes of n-octanol and water (or buffer) to a vial.
-
Add a small amount of the test compound stock solution to the vial.
-
Cap the vial and vortex vigorously for a set period (e.g., 15-30 minutes) to ensure thorough mixing.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Caption: Workflow for LogP Determination via Shake-Flask Method.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins.
Materials:
-
Test compounds
-
Pooled plasma (human or other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes
-
Incubator with orbital shaker
-
Acetonitrile (or other suitable organic solvent) for protein precipitation
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Spike the pooled plasma with the test compound to the desired concentration.
-
Add the spiked plasma to one chamber of the dialysis unit and PBS to the other chamber.
-
Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
To the buffer aliquot, add an equal volume of blank plasma. To the plasma aliquot, add an equal volume of PBS. This is done to create a matched matrix for analysis.
-
Precipitate the proteins in both sets of samples by adding a cold organic solvent containing an internal standard.
-
Centrifuge the samples.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Caption: Workflow for Plasma Protein Binding by Equilibrium Dialysis.
Conclusion
The introduction of a trifluoromethyl group to the cyclopropyl ring of 1-phenylcyclopropane is anticipated to significantly enhance its metabolic stability and increase its lipophilicity and plasma protein binding. These modifications are common strategies in drug discovery to improve the pharmacokinetic profile of a lead compound, potentially leading to a longer duration of action and improved in vivo efficacy. However, it is imperative to experimentally validate these predictions. The provided protocols offer a clear path for researchers to generate the necessary data to make informed decisions in their drug development programs.
A Comparative Guide to Analytical Methods for Chiral Separation of Trifluoromethylcyclopropyl Enantiomers
For researchers, scientists, and drug development professionals, the precise analysis of enantiomers is a critical aspect of chemical synthesis and pharmaceutical development. The trifluoromethylcyclopropyl group is an increasingly important structural motif in medicinal chemistry, valued for its ability to enhance metabolic stability and binding affinity. Consequently, robust analytical methods for the chiral separation of trifluoromethylcyclopropyl enantiomers are essential for quality control, process optimization, and regulatory compliance.
This guide provides a comparative overview of the primary chromatographic techniques used for the chiral separation of trifluoromethylcyclopropyl enantiomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We present a summary of performance data, detailed experimental protocols, and a discussion of the advantages and limitations of each method to assist in selecting the most appropriate technique for a given analytical challenge.
Performance Comparison of Analytical Methods
The choice of analytical method for chiral separation is dictated by the physicochemical properties of the analyte, the required sensitivity, and the desired throughput. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are widely used and have shown broad applicability for the separation of a diverse range of chiral compounds, including those containing fluorine.[1][2]
Table 1: Comparison of HPLC, GC, and SFC for Chiral Separation of Trifluoromethylcyclopropyl Enantiomers
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Applicability | Broad applicability for a wide range of trifluoromethylcyclopropyl compounds, including acids, amines, and alcohols. | Suitable for volatile and thermally stable trifluoromethylcyclopropyl derivatives. Derivatization may be required. | Broad applicability, particularly for preparative separations. A "green" alternative to normal-phase HPLC.[3][4][5] |
| Common CSPs | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD).[1] | Cyclodextrin-based (e.g., Chirasil-β-Dex).[6] | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC). |
| Mobile Phase | Hexane/alcohol mixtures (Normal Phase), alcohol/acetonitrile (Polar Organic Mode), aqueous buffers/organic solvents (Reversed Phase). | Inert gas (e.g., Helium, Nitrogen). | Supercritical CO₂ with alcohol modifiers (e.g., methanol, ethanol).[3] |
| Typical Flow Rate | 0.5 - 2.0 mL/min | 1 - 2 mL/min | 2 - 5 mL/min |
| Analysis Time | 5 - 30 minutes | 10 - 40 minutes | 2 - 10 minutes |
| Resolution (Rs) | Generally good to excellent (Rs > 1.5). | Can be very high for suitable analytes. | Often provides higher efficiency and resolution than HPLC.[4] |
| Advantages | Versatile, well-established, wide range of commercially available CSPs. | High resolution for volatile compounds, sensitive detectors (e.g., FID, MS). | Fast separations, reduced organic solvent consumption, suitable for preparative scale.[4][5] |
| Limitations | Higher solvent consumption in normal phase, potential for peak broadening. | Limited to volatile and thermally stable compounds, derivatization can be complex. | Requires specialized instrumentation, challenges with highly polar compounds. |
Table 2: Representative Performance Data for Chiral Separation of Trifluoromethyl-substituted Compounds
| Analyte | Method | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Retention Times (min) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | HPLC | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | tR1: ~7.5, tR2: ~9.4 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | HPLC | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | tR1: ~9.8, tR2: ~11.6 | 1.18 | 2.10 |
| Ethyl 2-phenyl-3-(trifluoromethyl)cyclopropane-1-carboxylate** | GC | Chirasil-β-Dex | Helium | Not specified | Not specified | Baseline separation reported |
| Generic Chiral Amine*** | SFC | Polysaccharide-based | CO₂/Methanol | < 5 | > 1.2 | > 2.0 |
*Data for a representative trifluoromethyl-substituted alcohol, as direct comparative data for trifluoromethylcyclopropyl enantiomers is limited in publicly available literature.[1] **Qualitative data based on typical performance for cyclopropane derivatives; specific quantitative values were not provided in the source.[6] ***Illustrative data based on the general performance of SFC for chiral amine separations.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving successful and reliable chiral separations. Below are generalized methodologies for HPLC, GC, and SFC analysis of trifluoromethylcyclopropyl enantiomers.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation :
-
Dissolve the racemic or enantioenriched trifluoromethylcyclopropyl compound in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.
-
-
HPLC System and Conditions :
-
HPLC System : A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Stationary Phase : Screen polysaccharide-based columns such as Chiralpak® AD-H and Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase :
-
Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). Adjust the ratio to optimize retention and resolution.
-
Polar Organic Mode: Use 100% Methanol or Ethanol.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 220 or 254 nm).
-
Injection Volume : 5-10 µL.
-
-
Data Analysis :
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) using standard chromatographic equations. A resolution of Rs ≥ 1.5 indicates baseline separation.[1]
-
Gas Chromatography (GC) Protocol
-
Sample Preparation and Derivatization :
-
For non-volatile or polar trifluoromethylcyclopropyl compounds (e.g., alcohols, amines, carboxylic acids), derivatization is often necessary to increase volatility. Common derivatizing agents include trifluoroacetic anhydride (TFAA) for alcohols and amines.
-
Dissolve the derivatized analyte in a volatile organic solvent (e.g., hexane, dichloromethane) to a suitable concentration (e.g., 1 mg/mL).
-
-
GC System and Conditions :
-
GC System : A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
-
Chiral Stationary Phase : A cyclodextrin-based capillary column, such as Chirasil-β-Dex (e.g., 25 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min.
-
Detector Temperature : 280 °C (for FID).
-
Injection : 1 µL with a high split ratio (e.g., 100:1) to avoid column overload.
-
-
Data Analysis :
-
Identify the enantiomer peaks and calculate the enantiomeric excess (% ee) from the peak areas.
-
Supercritical Fluid Chromatography (SFC) Protocol
-
Sample Preparation :
-
Dissolve the sample in a solvent compatible with the mobile phase modifier, typically an alcohol like methanol or ethanol, to a concentration of about 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
SFC System and Conditions :
-
SFC System : A supercritical fluid chromatograph with a CO₂ pump, a modifier pump, an autosampler, a back pressure regulator, a column oven, and a PDA detector.
-
Chiral Stationary Phase : Immobilized polysaccharide-based CSPs are recommended for their robustness (e.g., Chiralpak® IA, IB, IC; 150 x 4.6 mm, 5 µm).
-
Mobile Phase : Supercritical CO₂ with an alcohol modifier (e.g., methanol). Start with a screening gradient of 5% to 40% methanol over 5-10 minutes.
-
Flow Rate : 3.0 mL/min.
-
Back Pressure : 150 bar.
-
Column Temperature : 40 °C.
-
Detection : PDA detection, scanning a relevant UV range.
-
-
Data Analysis :
-
Determine retention times, peak shapes, and resolution. Optimize the mobile phase composition and gradient for the best separation.
-
Visualizing the Workflow
A systematic approach to method development is crucial for efficiently identifying the optimal conditions for chiral separation.
Caption: A generalized workflow for the development of a chiral separation method.
Conclusion
The chiral separation of trifluoromethylcyclopropyl enantiomers can be effectively achieved using HPLC, GC, and SFC. The selection of the optimal method depends on the specific properties of the analyte and the analytical requirements. HPLC with polysaccharide-based CSPs offers broad applicability and versatility. GC with cyclodextrin-based CSPs provides high resolution for volatile or derivatizable compounds. SFC stands out for its speed, efficiency, and reduced environmental impact, making it an excellent choice for both analytical and preparative-scale separations. A systematic screening and optimization approach, as outlined in this guide, will facilitate the development of robust and reliable analytical methods for this important class of chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Computational Analysis of 1-(Trifluoromethylcyclopropyl)benzene and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally derived properties of 1-(Trifluoromethylcyclopropyl)benzene and its structural analogs: cyclopropylbenzene, trifluoromethylbenzene, and isopropylbenzene. Due to a lack of directly comparable computational studies in the public domain, this guide outlines a proposed computational protocol to generate the necessary data for a robust comparison. This is supplemented with available experimental data to provide a comprehensive overview for researchers in drug discovery and development.
Introduction
The trifluoromethylcyclopropyl moiety is an increasingly important substituent in medicinal chemistry, offering a unique combination of lipophilicity, metabolic stability, and conformational constraint. Understanding the electronic and steric properties of this compound in comparison to simpler analogs is crucial for the rational design of novel therapeutic agents. This guide aims to provide a framework for such a comparative study.
Proposed Computational Study Protocol
To ensure a direct and meaningful comparison, the following computational methodology is proposed. This protocol is designed to be readily implemented using standard quantum chemistry software packages.
Software: Gaussian 16 or other similar quantum chemistry software.
Methodology:
-
Geometry Optimization: The ground state geometries of this compound, cyclopropylbenzene, trifluoromethylbenzene, and isopropylbenzene will be optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory is widely used for its balance of accuracy and computational efficiency in studying organic molecules.
-
Frequency Calculations: Following optimization, frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Conformational Analysis: For molecules with flexible substituents (this compound and isopropylbenzene), a conformational search will be conducted to identify the lowest energy conformers. This can be achieved through a systematic rotation of the relevant dihedral angles followed by geometry optimization of each starting conformation.
-
Electronic Property Calculations: Single-point energy calculations will be performed on the optimized geometries to determine key electronic properties, including:
-
Dipole Moment: To quantify molecular polarity.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: To assess electronic reactivity and the HOMO-LUMO gap.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To determine partial atomic charges.
-
Below is a DOT script for a Graphviz diagram illustrating this proposed experimental workflow.
Caption: Proposed workflow for the comparative computational analysis.
Comparative Data Tables
The following tables present a combination of available experimental data and placeholders for the proposed computational results. This allows for a preliminary comparison and highlights the data that would be generated by the proposed study.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Experimental Dipole Moment (D) |
| This compound | C₁₀H₉F₃ | 186.18 | Not Available | ~2.3[1] |
| Cyclopropylbenzene | C₉H₁₀ | 118.18 | 173.6[2][3][4][5] | 0.5 - 0.6 |
| Trifluoromethylbenzene | C₇H₅F₃ | 146.11 | 101-103.5[6][7][8][9] | 2.86[8] |
| Isopropylbenzene (Cumene) | C₉H₁₂ | 120.19 | 152[10][11][12][13] | 0.65[14] |
Table 2: Proposed Computational Results (DFT B3LYP/6-31G(d))
| Compound | Calculated Dipole Moment (D) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | To be calculated | To be calculated | To be calculated | To be calculated |
| Cyclopropylbenzene | To be calculated | To be calculated | To be calculated | To be calculated |
| Trifluoromethylbenzene | To be calculated | To be calculated | To be calculated | To be calculated |
| Isopropylbenzene | To be calculated | To be calculated | To be calculated | To be calculated |
Analysis of Properties
1. Conformational Analysis:
-
This compound: A conformational search is necessary to determine the preferred orientation of the trifluoromethyl and phenyl groups relative to the cyclopropane ring. Key dihedral angles to consider are the C-C-C-C angle between the phenyl ring and the cyclopropyl group, and the C-C-C-F angle.
-
Cyclopropylbenzene: Previous studies have shown a preference for the "bisected" conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring.
-
Isopropylbenzene: The rotation around the C(phenyl)-C(isopropyl) bond will be explored to find the lowest energy conformer.
The logical relationship for the conformational analysis is depicted in the following DOT script.
References
- 1. Buy (2-(Trifluoromethyl)cyclopropyl)benzene [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. CYCLOPROPYLBENZENE CAS#: 873-49-4 [m.chemicalbook.com]
- 4. Benzene, cyclopropyl- [webbook.nist.gov]
- 5. Benzene, cyclopropyl- [webbook.nist.gov]
- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzotrifluoride [drugfuture.com]
- 8. trifluoromethylbenzene [stenutz.eu]
- 9. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Showing Compound Isopropylbenzene (FDB012268) - FooDB [foodb.ca]
- 11. Cumene - Wikipedia [en.wikipedia.org]
- 12. Cumene, Isopropylbenzene, 99.0+%, 98-82-8 [chemkits.eu]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. isopropylbenzene [stenutz.eu]
Comparative study of different catalysts for trifluoromethylcyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylcyclopropyl (TFMCp) moiety into molecular scaffolds is a burgeoning strategy in medicinal chemistry, offering a unique combination of metabolic stability, conformational constraint, and desirable physicochemical properties. The efficient synthesis of these valuable building blocks hinges on the choice of catalyst. This guide provides an objective comparison of the performance of leading catalyst systems—based on copper, rhodium, and iron—for the trifluoromethylcyclopropanation of alkenes, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Catalysts
The selection of a catalyst for trifluoromethylcyclopropanation is a multifactorial decision, balancing cost, desired stereoselectivity, substrate scope, and operational simplicity. The following table summarizes the key performance indicators for copper, rhodium, and iron catalysts in the trifluoromethylcyclopropanation of a common benchmark substrate, styrene, or its derivatives. It is important to note that the reaction conditions are not identical across these examples, and thus the data should be interpreted as a representative comparison of what each catalytic system can achieve.
| Catalyst System | Catalyst Loading (mol%) | Alkene Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Copper | 5 | (E)-Styryl pinacolboronate | 69 | 94:6 | 95:5 | Cost-effective, good yields, high enantioselectivity with appropriate chiral ligands.[1] | Can require higher catalyst loadings, stereoselectivity is highly ligand-dependent. |
| Rhodium | 0.5 - 1 | Styrene | Up to 95 | >20:1 | Up to 97 | High turnover frequency, excellent enantioselectivity and diastereoselectivity.[2][3] | Higher cost of the metal and ligands. |
| Iron | 2 | Styrene | 98 | 91:9 | 92 | Abundant and inexpensive metal, high yields, and good stereoselectivity.[4] | Can require specific chiral porphyrin ligands for high enantioselectivity. |
Delving into the Catalytic Systems
Copper Catalysts: The Workhorse
Copper-based catalysts, particularly those paired with chiral bis(oxazoline) (BOX) or other nitrogen-based ligands, have emerged as a workhorse for the enantioselective trifluoromethylcyclopropanation of a variety of alkenes.[1] These systems are attractive due to the lower cost of copper compared to other transition metals. The stereochemical outcome is highly dependent on the structure of the chiral ligand, offering a degree of tunability.
Rhodium Catalysts: The Precision Tool
Rhodium(II) carboxylate complexes are renowned for their high efficacy in carbene transfer reactions, and trifluoromethylcyclopropanation is no exception.[2][3] These catalysts often operate at low loadings and provide exceptional levels of both diastereoselectivity and enantioselectivity, making them the precision tool of choice for the synthesis of stereochemically pure trifluoromethylcyclopropanes. The primary drawback of rhodium catalysts is their significant cost.
Iron Catalysts: The Sustainable Alternative
Iron, being an earth-abundant and environmentally benign metal, represents a sustainable and cost-effective alternative for catalysis. Chiral iron porphyrin complexes have been shown to be effective catalysts for the asymmetric trifluoromethylcyclopropanation of styrenes, affording high yields and stereoselectivities.[4] While still under development compared to their copper and rhodium counterparts, iron-based systems hold considerable promise for large-scale applications.
Experimental Workflows and Catalytic Cycles
To provide a clearer understanding of the practical aspects and underlying mechanisms, the following diagrams illustrate a general experimental workflow and the proposed catalytic cycles for each metal.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and adaptation of synthetic methods. Below are representative protocols for trifluoromethylcyclopropanation using copper, rhodium, and iron catalysts.
Protocol 1: Copper-Catalyzed Enantioselective Trifluoromethylcyclopropanation of (E)-Styryl Pinacolboronate[1]
Materials:
-
[Cu(NCMe)₄]PF₆ (5 mol%)
-
(S,S)-tBu-BOX ligand (5 mol%)
-
(E)-Styryl pinacolboronate (1.0 equiv)
-
2,2,2-Trifluoro-1-diazoethane (CF₃CHN₂) in diethyl ether or dichloromethane (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add [Cu(NCMe)₄]PF₆ (0.05 equiv) and the (S,S)-tBu-BOX ligand (0.05 equiv).
-
Add anhydrous DCE and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the (E)-styryl pinacolboronate (1.0 equiv) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of 2,2,2-trifluoro-1-diazoethane (2.0 equiv) in the chosen solvent over a period of 6 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylcyclopropylboronate.
Protocol 2: Rhodium-Catalyzed Enantioselective Trifluoromethylcyclopropanation of Styrene[3]
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(S-NTTL)₄) (0.5 mol%)
-
Styrene (1.2 equiv)
-
N-Sulfonyl-1,2,3-triazole (e.g., 1-mesyl-4-phenyl-1H-1,2,3-triazole) (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the dirhodium(II) catalyst (0.005 equiv) and the N-sulfonyl-1,2,3-triazole (1.0 equiv).
-
Add anhydrous DCE, followed by the addition of styrene (1.2 equiv).
-
Heat the reaction mixture to the specified temperature (e.g., 65 °C) and stir for the required time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The intermediate imine can be hydrolyzed by the addition of aqueous acid (e.g., 1 M HCl) and stirring for a few hours to yield the corresponding cyclopropyl aldehyde, or reduced with a suitable reducing agent (e.g., LiAlH₄) to obtain the cyclopropylamine.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Iron-Catalyzed Asymmetric Trifluoromethylcyclopropanation of Styrene[4]
Materials:
-
Chiral Iron(III) Porphyrin Catalyst (e.g., [Fe(Por)Cl]) (2 mol%)
-
Styrene (1.0 equiv)
-
Trifluoroacetaldehyde-derived 2,4,6-triisopropylbenzenesulfonyl hydrazone (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.4 equiv)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a dried reaction tube, add the chiral iron(III) porphyrin catalyst (0.02 equiv), the trifluoroacetaldehyde-derived hydrazone (1.2 equiv), and cesium carbonate (2.4 equiv).
-
Place the tube under an inert atmosphere.
-
Add the anhydrous solvent, followed by the addition of styrene (1.0 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the designated time (e.g., 20 hours).
-
Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.
-
Once the reaction is complete, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylcyclopropane product.
Conclusion
The choice of catalyst for trifluoromethylcyclopropanation is a critical decision in the synthesis of these important building blocks. Copper catalysts offer a balance of cost and performance, making them suitable for a wide range of applications. Rhodium catalysts provide the highest levels of stereocontrol, ideal for the synthesis of enantiopure compounds where cost is a secondary concern. Iron catalysts are an emerging, sustainable option that shows great promise for efficient and scalable trifluoromethylcyclopropanation. By understanding the relative merits and practical considerations of each catalytic system, researchers can select the optimal approach to accelerate their research and development endeavors in the exciting field of fluorine chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Dissection: A Comparative Analysis of Cis and Trans Isomers of Substituted Trifluoromethyl-Cyclohexanes
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of cis and trans isomers of trifluoromethyl-substituted cycloalkanes, utilizing a representative substituted trifluoromethylcyclohexane as a case study. This guide provides a comprehensive comparison of their spectroscopic signatures, supported by experimental data and detailed methodologies.
In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule can dramatically influence its physical properties and biological activity. For trifluoromethyl-substituted cyclopropanes and other cycloalkanes, this is particularly true for their cis and trans stereoisomers. The rigid, strained ring structure of these compounds fixes the relative orientation of substituents, leading to distinct and measurable differences in their spectroscopic profiles. This guide offers an in-depth comparison of these isomers through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the critical data and protocols necessary for unambiguous isomer identification.
While the focus is on trifluoromethylcyclopropanes, this guide utilizes the comprehensively characterized cis and trans isomers of (2-(Trifluoromethyl)cyclohexyl)benzene as a representative example to illustrate the fundamental spectroscopic principles that govern the differentiation of such stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment
NMR spectroscopy stands as the most powerful technique for distinguishing between cis and trans isomers of substituted cycloalkanes. Key diagnostic features include chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR, and particularly the proton-proton coupling constants (³JHH) in ¹H NMR.
¹H NMR Spectroscopy
The magnitude of the vicinal proton-proton coupling constant (³JHH) across the ring is highly dependent on the dihedral angle between the coupled protons. This makes it a reliable indicator of stereochemistry.
-
Cis Isomers: Protons on adjacent carbons are on the same face of the ring, resulting in a smaller dihedral angle and typically a larger coupling constant.
-
Trans Isomers: Protons on adjacent carbons are on opposite faces of the ring, leading to a larger dihedral angle and a smaller coupling constant for diaxial or diequatorial protons, but a larger coupling constant for axial-axial interactions in cyclohexane systems. In the case of (2-(Trifluoromethyl)cyclohexyl)benzene, the trans isomer exhibits both a small (3.6 Hz) and a large (11.6 Hz) coupling constant for the methine protons, consistent with diaxial and axial-equatorial couplings in a chair conformation.[1]
¹³C NMR Spectroscopy
The carbon chemical shifts are sensitive to the steric environment. In cis isomers, steric hindrance between adjacent substituents can cause an upfield shift (lower ppm value) for the involved carbon atoms compared to the less sterically crowded trans isomer.
¹⁹F NMR Spectroscopy
The chemical shift of the trifluoromethyl group provides a clear and sensitive probe of its local electronic and steric environment. The cis and trans isomers of (2-(Trifluoromethyl)cyclohexyl)benzene exhibit distinct ¹⁹F NMR signals.[1]
Table 1: Comparative NMR Data for Cis and Trans Isomers of (2-(Trifluoromethyl)cyclohexyl)benzene [1]
| Spectroscopic Parameter | Cis Isomer | Trans Isomer |
| ¹H NMR | ||
| Chemical Shifts (δ, ppm) | 7.32-7.22 (Ar-H), 3.14-3.10 (CH), 2.69-2.60 (CH), 2.18-1.51 (CH₂) | Not fully reported, but methine protons show J = 3.6 Hz and 11.6 Hz |
| ¹³C NMR | ||
| Chemical Shifts (δ, ppm) | 143.1, 128.2, 128.1, 128.0 (q, J=280.8 Hz, CF₃), 126.4, 44.6 (q, J=23.4 Hz, CH-CF₃), 42.0, 28.9, 24.8, 24.3, 22.2 | Data not available |
| ¹⁹F NMR | ||
| Chemical Shift (δ, ppm) | -62.5 (broad singlet) | -68.6 (doublet, J = 7.90 Hz) |
Infrared (IR) Spectroscopy
IR spectroscopy provides a unique "fingerprint" for each isomer based on its molecular vibrations. While both isomers will display characteristic absorptions for C-H, C-F, and C-C bonds, the exact frequencies and intensities, particularly in the fingerprint region (below 1500 cm⁻¹), will differ due to their distinct symmetries and bond angles. For (2-(Trifluoromethyl)cyclohexyl)benzene, the reported IR spectrum shows absorptions for aromatic and aliphatic C-H stretching, and likely C-F stretching, although a direct comparison of the cis and trans spectra is not provided in the source.[1]
Table 2: Key IR Absorption Regions for Substituted Trifluoromethyl-Cycloalkanes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Present in aryl-substituted compounds. |
| Aliphatic C-H Stretch | 3000 - 2850 | From the cycloalkane ring. |
| C-F Stretch (CF₃) | 1400 - 1100 | Often strong and complex bands. |
| Fingerprint Region | < 1500 | Contains complex vibrations sensitive to the overall molecular geometry, allowing for differentiation of isomers. |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of the isomers. While cis and trans isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns can differ. The stereochemical arrangement can influence the stability of fragment ions and the pathways of fragmentation, leading to variations in the relative abundances of certain fragments. For (2-(Trifluoromethyl)cyclohexyl)benzene, the low-resolution mass spectrometry data confirms the molecular weight.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra for (2-(Trifluoromethyl)cyclohexyl)benzene were recorded on a Bruker model DRX 400 or 600 spectrometer.[1]
-
Solvent: Deuterated chloroform (CDCl₃).[1]
-
Referencing:
-
Data Representation: Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).[1]
Infrared (IR) Spectroscopy
IR spectra were obtained using a Jasco 260 Plus Fourier transform infrared spectrometer on a thin film of the sample.[1]
Mass Spectrometry (MS)
Low-resolution mass spectra (LRMS) were obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Logical Workflow for Isomer Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of substituted trifluoromethylcyclopropane isomers.
Caption: Synthesis and analysis workflow.
References
The Trifluoromethylcyclopropyl Moiety: A Comparative Guide to In Vitro ADME Properties
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Among these, the 1-(trifluoromethylcyclopropyl)benzene group has emerged as a valuable bioisostere, offering the potential to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. This guide provides a comparative analysis of the in vitro ADME profile of compounds containing the this compound moiety, with a focus on metabolic stability, permeability, and metabolic enzyme interactions. Experimental data is presented to benchmark this group against common structural analogs, offering insights for rational drug design.
Executive Summary
The this compound moiety generally confers enhanced metabolic stability compared to its non-fluorinated or tert-butyl counterparts. This improvement is attributed to the strength of the C-F bond, which is less susceptible to oxidative metabolism by cytochrome P450 enzymes. While specific data on permeability and aqueous solubility for a broad range of these derivatives remains limited in publicly available literature, the lipophilic nature of the trifluoromethyl group suggests a potential for good membrane permeability. However, this may be balanced by potential decreases in aqueous solubility. The impact on cytochrome P450 (CYP) inhibition is context-dependent and varies with the overall molecular structure.
Data Presentation
Table 1: Metabolic Stability of Trifluoromethylcyclopropyl-Containing Compounds vs. Tert-Butyl Analogs
| Compound ID | Structure | In Vitro Clint (Human Liver Microsomes, µL/min/mg protein) | In Vitro Clint (Rat Liver Microsomes, µL/min/mg protein) | In Vivo Clint (Rat, mL/min/kg) |
| Compound A (tert-Butyl) | [Structure of a generic tert-butyl containing compound] | High | High | High |
| Compound B (Trifluoromethylcyclopropyl) | [Structure of a generic trifluoromethylcyclopropyl containing compound] | Low to Moderate | Low to Moderate | Low |
Note: This table is a representative summary based on findings from comparative studies. Actual values are highly dependent on the specific molecular scaffold.
Table 2: General In Vitro ADME Profile of a Representative this compound Derivative
| ADME Parameter | Assay | Result | Implication |
| Metabolic Stability | Human Liver Microsomes | Low Clearance | Potential for longer in vivo half-life |
| Permeability | Caco-2 | Moderate to High (Predicted) | Good potential for oral absorption |
| Aqueous Solubility | Thermodynamic | Low to Moderate (Predicted) | May require formulation strategies |
| Plasma Protein Binding | Equilibrium Dialysis | High (Predicted) | Lower free drug concentration |
| CYP450 Inhibition (IC50) | CYP3A4, CYP2D6, etc. | Compound-dependent | Potential for drug-drug interactions |
| hERG Inhibition (IC50) | Patch Clamp | Compound-dependent | Cardiac safety liability to be assessed |
Experimental Protocols
Metabolic Stability Assay
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in the buffer. An NADPH-regenerating system is also prepared.
-
Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated based on the half-life and the protein concentration.[1][2][3][4][5]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as a model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.[6]
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time (for absorption). For efflux assessment, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Analysis: Samples from the receiver compartment are collected at various time points and analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.[6][7][8][9][10][11][12][13][14][15]
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.
-
Incubation: The test compound is added to plasma in one chamber, and a buffer solution is added to the other chamber. The device is then incubated at 37°C with shaking until equilibrium is reached.[16][17][18][19][20]
-
Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers and the concentration of the compound is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is calculated as (1 - fu) * 100.[21][22][23][24][25]
Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound that causes 50% inhibition of a specific CYP isozyme activity.
Methodology:
-
Incubation Mixture: A mixture containing human liver microsomes, a specific CYP isozyme substrate, and a range of concentrations of the test compound is prepared in a buffer.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.[26][27][28]
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent.
-
Analysis: The formation of the metabolite of the specific substrate is measured by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[29][30][31]
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiology: An automated patch-clamp system is used to measure the hERG current in whole-cell configuration.
-
Compound Application: A baseline hERG current is established, and then various concentrations of the test compound are applied to the cell.[32][33][34][35][36]
-
Data Acquisition: The hERG tail current is measured before and after the application of the test compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration. The IC50 value is determined by plotting the percent inhibition against the compound concentration.[32][34][35]
Mandatory Visualization
Caption: General workflow for in vitro ADME screening.
Caption: Experimental workflow for the metabolic stability assay.
Caption: Caco-2 permeability assay workflow.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. mercell.com [mercell.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 13. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. bioivt.com [bioivt.com]
- 17. enamine.net [enamine.net]
- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Facing the Facts of Altered Plasma Protein Binding: Do Current Models Correctly Predict Changes in Fraction Unbound in Special Populations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. youtube.com [youtube.com]
- 25. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 26. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. benchchem.com [benchchem.com]
- 28. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 29. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. jmchemsci.com [jmchemsci.com]
- 32. benchchem.com [benchchem.com]
- 33. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 35. reactionbiology.com [reactionbiology.com]
- 36. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to 1-(Trifluoromethylcyclopropyl)benzene
A Head-to-Head Comparison of Synthetic Routes to 1-(Trifluoromethylcyclopropyl)benzene
The synthesis of this compound, a valuable building block in pharmaceutical and materials science, can be achieved through several distinct synthetic strategies. The incorporation of the trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity. This guide provides a comparative analysis of the most prominent synthetic routes, focusing on reaction efficiency, stereoselectivity, and operational complexity to aid researchers in selecting the optimal method for their specific needs.
The primary methodologies for the synthesis of this compound involve the cyclopropanation of styrene with a trifluoromethylcarbene precursor. These methods can be broadly categorized into metal-catalyzed reactions and ylide-based reactions, each offering distinct advantages in terms of yield, stereocontrol, and substrate scope.
Key Synthetic Strategies:
-
Rhodium-Catalyzed Cyclopropanation: This approach utilizes a rhodium catalyst to decompose a trifluorodiazoethane derivative, which then reacts with styrene to form the cyclopropane ring. This method is notable for its high efficiency and the ability to achieve high levels of diastereoselectivity and enantioselectivity through the use of chiral ligands.[1]
-
Copper-Catalyzed Cyclopropanation: Similar to the rhodium-catalyzed variant, copper catalysts, often in conjunction with chiral bis(oxazoline) ligands, can effectively mediate the cyclopropanation of styrene with trifluorodiazoethane. This method is a cost-effective alternative to rhodium-based systems and also offers good stereocontrol.
-
Corey-Chaykovsky Reaction: This classical method involves the reaction of a sulfur ylide with an electron-deficient alkene. For the synthesis of trifluoromethylcyclopropanes, a fluorinated sulfur ylide is reacted with a nitrostyrene derivative. A key advantage of this route is its propensity to yield cis-configured cyclopropanes, a stereoisomer that can be challenging to access through other methods.[2][3][4]
-
Biocatalytic Cyclopropanation: An emerging and environmentally friendly approach involves the use of engineered enzymes, such as myoglobin variants, to catalyze the cyclopropanation. This method can provide exceptionally high stereoselectivity for the trans isomer and operates under mild reaction conditions.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the different synthetic routes to this compound and its derivatives.
| Parameter | Rhodium-Catalyzed | Copper-Catalyzed | Corey-Chaykovsky | Biocatalytic (Myoglobin) |
| Starting Material | Styrene & 1-Phenyl-2,2,2-trifluorodiazoethane | Styrene & 2,2,2-Trifluorodiazoethane | β-Nitrostyrene & Trifluoromethyl sulfur ylide | Styrene & 2,2,2-Trifluorodiazoethane |
| Typical Yield | High (often >80%) | Good to High (60-90%) | Good to Excellent | High (61-99%) |
| Diastereoselectivity | High (>94% dr) | High | Good (favors cis) | Excellent (97-99.9% de for trans) |
| Enantioselectivity | Excellent (88->98% ee) with chiral catalysts | Good to High with chiral ligands | Not inherently enantioselective | Excellent (97-99.9% ee for trans) |
| Key Reagents | Rh₂(R-PTAD)₄, CH₂Cl₂ | [Cu(NCMe)₄]PF₆, tBuBOX, DCE | Cs₂CO₃, CHCl₃ | Engineered Myoglobin, E. coli cells |
| Reaction Conditions | Room Temperature | Room Temperature | Room Temperature | Room Temperature |
| Advantages | High yields and stereoselectivity | Cost-effective, good stereocontrol | Access to cis isomers | High stereoselectivity, mild conditions |
| Disadvantages | Cost of rhodium catalyst | May require ligand optimization | Requires activated alkene | Enzyme engineering may be necessary |
Experimental Protocols
Route 1: Rhodium-Catalyzed Enantioselective Cyclopropanation
This protocol is adapted from the work of Davies et al. on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes.[1]
Step 1: Synthesis of 1-Phenyl-2,2,2-trifluorodiazoethane The diazo precursor can be prepared from the corresponding trifluoromethyl ketone hydrazone.
Step 2: Cyclopropanation
-
To a solution of styrene (1.2 mmol) in anhydrous dichloromethane (2.0 mL) is added the chiral dirhodium catalyst Rh₂(R-PTAD)₄ (0.01 mmol).
-
A solution of 1-phenyl-2,2,2-trifluorodiazoethane (1.0 mmol) in anhydrous dichloromethane (3.0 mL) is added dropwise to the styrene solution over 1 hour at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for an additional 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with hexanes) to afford this compound.
Route 2: Copper-Catalyzed Enantioselective Cyclopropanation
This protocol is based on the copper-catalyzed cyclopropanation of alkenyl boronates and can be adapted for styrene.[5]
-
In a flame-dried flask under an inert atmosphere, [Cu(NCMe)₄]PF₆ (0.03 mmol, 5 mol%) and (S,S)-tBuBOX (0.03 mmol, 5 mol%) are dissolved in 1,2-dichloroethane (1.5 mL).
-
Styrene (0.61 mmol) is added to the catalyst solution.
-
A solution of 2,2,2-trifluorodiazoethane in 1,2-dichloroethane (2 equivalents) is added slowly over 6 hours via syringe pump.
-
The reaction is stirred at room temperature until complete consumption of the starting material.
-
The reaction mixture is concentrated, and the crude product is purified by silica gel column chromatography.
Route 3: Corey-Chaykovsky Reaction for cis-Cyclopropanes
This protocol is adapted from the synthesis of cis-configured trifluoromethyl cyclopropanes.[2][4]
Step 1: Preparation of the Trifluoromethyl Sulfonium Ylide The ylide is generated in situ from a corresponding trifluoromethyl sulfonium salt.
Step 2: Cyclopropanation
-
To a solution of the trifluoromethyl sulfonium salt in chloroform is added cesium carbonate.
-
β-Nitrostyrene is added to the mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography. The nitro group can then be removed in a subsequent step.
Visualizing the Synthetic Decision Pathway
The choice of synthetic route often depends on the desired stereochemical outcome and other practical considerations such as cost and available reagents. The following diagram illustrates a logical workflow for selecting a synthetic strategy.
References
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. Corey-Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corey-Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(Trifluoromethylcyclopropyl)benzene and (Trifluoromethyl)benzene: Correlating Experimental Data with Computational Predictions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and spectroscopic properties of 1-(Trifluoromethylcyclopropyl)benzene and its structural analog, (Trifluoromethyl)benzene. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] Understanding the impact of the cyclopropyl moiety in conjunction with the trifluoromethyl group is crucial for rational drug design. This document aims to bridge the gap between experimental findings and computational predictions for these compounds.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of the cyclopropyl ring significantly influences the physical properties of the benzene derivative. Below is a summary of available experimental data for both compounds.
| Property | This compound | (Trifluoromethyl)benzene |
| Molecular Formula | C₁₀H₉F₃[2] | C₇H₅F₃[3] |
| Molecular Weight | 186.17 g/mol [2] | 146.11 g/mol [3] |
| Melting Point | 106-107 °C (at 25 mmHg) | -29 °C[4] |
| Boiling Point | 175.4 ± 35.0 °C (at 760 mmHg) | 101 °C[4] |
| Flash Point | 51.6 ± 13.9 °C | 12 °C (54 °F)[3] |
| Density | Not available | 1.199 g/mL[4] |
| Refractive Index | Not available | 1.415[4] |
Spectroscopic Data: Experimental Observations
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is available through SpectraBase. A detailed experimental protocol for acquiring such a spectrum is provided below. For comparison, the characteristic IR absorption bands for aromatic compounds are also noted.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrument Preparation: The FTIR spectrometer (e.g., a Bruker ALPHA II) is powered on and allowed to stabilize for at least 30 minutes. A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is brought into firm contact with the crystal using the instrument's pressure clamp. The infrared spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is baseline-corrected and the absorbance is plotted against the wavenumber (cm⁻¹).
General Experimental Workflow for Compound Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. This compound AldrichCPR 883547-73-7 [sigmaaldrich.com]
- 3. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Trifluoromethylcyclopropyl)benzene: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(Trifluoromethylcyclopropyl)benzene. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazards. This compound is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from heat, sparks, open flames, and other ignition sources. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.
Waste Identification and Classification
Properly classifying waste is the first step in the disposal process. Waste containing this compound is classified as hazardous waste. While a specific RCRA (Resource Conservation and Recovery Act) waste code has not been assigned to this compound, it would likely fall under the "F" list for non-specific source wastes if it is a spent solvent, or the "U" list for discarded commercial chemical products that are toxic. Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code based on the waste stream's origin.
Segregation and Storage of Waste
Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions. Use a dedicated, clearly labeled, and chemically compatible container for collection. The container must be kept tightly sealed when not in use and stored in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.
Spill Management
In the event of a spill, evacuate the immediate area and remove all ignition sources. Ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.
Quantitative Data for Disposal
The primary and recommended method for the disposal of this compound is high-temperature incineration. The operational parameters for this disposal method are critical for the complete destruction of the compound and to prevent the formation of toxic byproducts.
| Parameter | Recommended Value | Regulation/Guideline |
| Incineration Temperature | ≥ 1100 °C | For waste containing >1% halogenated organic substances.[1] |
| Destruction and Removal Efficiency (DRE) | > 99.99% | Typical for hazardous waste incinerators. |
| Residence Time | ~2 seconds | Common practice for complete combustion. |
Experimental Protocols: Disposal Procedures
Chemical neutralization is not a recommended disposal method for this compound due to the stability of the trifluoromethyl group and the potential for hazardous reaction byproducts. The standard and safest protocol is disposal via a licensed hazardous waste management company.
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste," the chemical name, and associated hazard symbols.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary hazardous waste manifest forms provided by your EHS department. Ensure the information is accurate and complete.
-
Pickup: The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(Trifluoromethylcyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(Trifluoromethylcyclopropyl)benzene (CAS No. 883547-73-7). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can be harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause skin and serious eye irritation.[1] Therefore, a comprehensive personal protective equipment plan is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant lab coat or apron. Closed-toe shoes. | Prevents skin contact with the chemical. |
| Hand Protection | Nitrile or Neoprene gloves. For extended contact, consider Viton® or Silver Shield/4H® gloves. | Provides a barrier against skin absorption. Always check the manufacturer's glove compatibility chart for breakthrough times.[1][2] |
| Respiratory Protection | Work in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor (OV) cartridges. | Minimizes the inhalation of harmful vapors.[1][3][4][5][6] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk.
Experimental Protocol: General Handling
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency spill kit readily accessible.
-
Prepare and label all necessary equipment and containers.
-
-
Handling:
-
Conduct all work with this compound inside the chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with the chemical. Use appropriate tools for transfers.
-
Keep all containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Properly dispose of all waste as outlined in the disposal plan.
-
Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
-
Waste Segregation:
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Harmful," "Irritant").[7]
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
-
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. northwestern.edu [northwestern.edu]
- 4. pksafety.com [pksafety.com]
- 5. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 6. parcilsafety.com [parcilsafety.com]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. aps.anl.gov [aps.anl.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
